(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZAMBLEKHDBP-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one CAS 1319737-99-9 properties
An In-Depth Technical Guide to (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (CAS 1319737-99-9): A Core Scaffold for Modern Therapeutics
Introduction: The Significance of a Chiral Building Block
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a chiral heterocyclic compound that serves as a pivotal structural motif and key synthetic intermediate in medicinal chemistry. While a simple molecule in its own right, its true significance lies in its role as the foundational core for the oxazolidinone class of therapeutics. This class represents one of the most important advances in antibacterial agents in recent decades, primarily due to a unique mechanism of action that confers activity against a wide array of multi-drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1][2]. The first member of this class to receive regulatory approval, Linezolid, incorporates this essential scaffold and has set a precedent for its utility[1][3][4]. Beyond its established role in antibacterial drug discovery, the versatile oxazolidinone core has been explored for a range of other therapeutic applications, including antithrombotic agents and treatments for central nervous system disorders[5][6][7].
This guide provides an in-depth technical overview of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one, intended for researchers, chemists, and drug development professionals. It will cover the compound's fundamental properties, its critical role and mechanism of action within the broader oxazolidinone class, validated synthetic strategies for its incorporation into more complex molecules, and essential safety protocols.
Physicochemical and Structural Properties
The fundamental properties of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one are summarized below. This data is critical for its use in synthesis, including solubility considerations, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1319737-99-9 | [8] |
| Molecular Formula | C₄H₈N₂O₂ | [8] |
| Molecular Weight | 116.12 g/mol | [8] |
| Synonym(s) | (S)-5-(aminomethyl)oxazolidin-2-one | |
| InChI Key | HUHZAMBLEKHDBP-VKHMYHEASA-N | [8] |
| Typical Purity | ≥96% | [8] |
| Related Compound (HCl Salt) | CAS: 1638763-83-3; MW: 152.58 g/mol | [9] |
The Oxazolidinone Core: A Unique Mechanism of Action in Antibacterials
The therapeutic power of drugs derived from (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one stems from the novel mechanism of action of the oxazolidinone class. Unlike many other antibiotics that target later stages of protein elongation or cell wall synthesis, oxazolidinones act at the very genesis of bacterial protein synthesis[2][10].
Pillar of Expertise: Causal Explanation The unique mechanism is the primary reason for the lack of cross-resistance with other antibiotic classes. By targeting the initiation step, oxazolidinones circumvent resistance mechanisms that have evolved to combat drugs acting on subsequent elongation steps.
The key mechanistic steps are as follows:
-
Target Binding: Oxazolidinones selectively bind to the 50S large ribosomal subunit of the bacterial ribosome[2].
-
Site of Interaction: The binding site is located on the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC)[3].
-
Inhibition of Initiation Complex: This binding event physically obstructs the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) at the ribosomal P-site[10][11].
-
Prevention of Translation: By preventing the formation of a functional 70S initiation complex, the synthesis of all bacterial proteins is halted before the first peptide bond can be formed, leading to a bacteriostatic effect[2][10][11].
Synthetic Strategies & Methodologies
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is rarely the final therapeutic agent but rather a crucial chiral intermediate. Synthetic campaigns typically focus on its derivatization, most commonly through N-arylation of the oxazolidinone ring nitrogen and acylation or sulfonylation of the C5-aminomethyl side chain[12][13].
A common and field-proven synthetic approach involves building the N-aryl oxazolidinone core first, followed by revealing the key aminomethyl group from a protected precursor. The following protocol is a representative example of a key deprotection step to yield the target amine functionality, adapted from methodologies used in the synthesis of novel oxazolidinone derivatives[5][12].
Protocol: Deprotection of a Phthalimide Precursor to Yield the Primary Amine
This protocol describes the liberation of the (5S)-5-(aminomethyl) group from its phthalimide-protected precursor. Phthalimide is an excellent protecting group for primary amines as it is robust to many reaction conditions and can be cleaved cleanly under specific nucleophilic attack.
Expertise & Trustworthiness: This method is self-validating. The choice of hydrazine hydrate is causal; it acts as a potent dinucleophile that attacks the carbonyls of the phthalimide ring, leading to an irreversible cyclization to form the highly stable phthalhydrazide byproduct, which drives the reaction to completion. The success of the reaction is validated by the disappearance of the starting material (monitored by TLC or LC-MS) and the characterization of the final product via NMR and Mass Spectrometry to confirm the presence of the free amine and the correct mass.
Materials & Reagents:
-
2-({(5S)-3-[Aryl]-2-oxo-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione (Protected Precursor, 1.0 equiv)
-
Methanol (or Ethanol)
-
Hydrazine hydrate (aqueous solution, ~5.0 equiv)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the phthalimide-protected oxazolidinone precursor (1.0 equiv) in methanol (approx. 2-3 mL per gram of starting material).
-
Reagent Addition: At ambient temperature (25-30 °C), add the aqueous solution of hydrazine hydrate (5.0 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 60-65 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. A dense white precipitate (phthalhydrazide) will typically form.
-
Cooling and Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water (approx. 10 mL per gram of starting material).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (2 x 10 mL per gram of starting material). Note: For some derivatives, a pH adjustment with sodium bicarbonate may be necessary to ensure the amine is in its free base form for efficient extraction.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (5S)-5-(aminomethyl)-3-[Aryl]-1,3-oxazolidin-2-one derivative.
-
Purification & Validation: The crude product can be used directly or purified further by flash column chromatography on silica gel. The final structure and purity must be validated by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Safety and Handling
While data on the specific topic compound is limited to vendor information, the hydrochloride salt provides guidance on the potential hazards of the structural class[9]. Standard laboratory procedures for handling chemical intermediates should be strictly followed.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[14][15]. Ensure eyewash stations and safety showers are readily accessible[14].
-
Personal Protective Equipment (PPE):
-
GHS Hazards (based on HCl salt):
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[14].
Conclusion
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a cornerstone of modern medicinal chemistry, particularly in the fight against antimicrobial resistance. Its value is not as an end product but as a high-value, chiral building block that enables the synthesis of potent oxazolidinone therapeutics. A thorough understanding of its properties, the mechanism of action it imparts, and the synthetic protocols for its manipulation are essential for researchers aiming to develop the next generation of drugs in this vital chemical class. The methodologies and principles outlined in this guide provide a solid foundation for the successful application of this compound in drug discovery and development programs.
References
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Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. National Center for Biotechnology Information (PMC). [Link]
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One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. [Link]
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Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
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Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. ACS Infectious Diseases. [Link]
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Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. Taylor & Francis Online. [Link]
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The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications. [Link]
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5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. PubChem. [Link]
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A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. ACS Publications. [Link]
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Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. [Link]
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A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica. [Link]
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Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. ResearchGate. [Link]
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The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]
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Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. [Link]
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Mechanism of action of the oxazolidinone antibacterial agents. PubMed. [Link]
-
ISOPROPYL ALCOHOL 99%. USA Lab. [Link]
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Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]
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Isopropanol 99% USP. ChemCentral.com. [Link]
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Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. National Center for Biotechnology Information (PMC). [Link]
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Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. MDPI. [Link]
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1,3-OXAZOLIDIN-5-ONES DERIVED FROM PROLINE AS CHIRAL COMPONENTS IN THE SYNTHESIS OF PREDICTIVE ENANTIOSELECTIVE COUPLING REAGENT. Biblioteka Nauki. [Link]9369.pdf)
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A Comprehensive Technical Guide to (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one for Advanced Research and Development
This guide provides an in-depth analysis of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document covers the compound's fundamental properties, stereoselective synthesis, critical applications, and robust analytical protocols, offering a definitive resource for its use in advanced pharmaceutical research.
Core Physicochemical Properties and Structure
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. The specific (S)-stereochemistry at the C5 position is crucial for the biological activity of its derivatives, a principle that underpins its value in asymmetric synthesis.[1]
The foundational properties of this compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈N₂O₂ | |
| Molecular Weight | 116.12 g/mol | |
| CAS Number | 1319737-99-9 | |
| IUPAC Name | (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one | --- |
| Synonym | (S)-5-(aminomethyl)oxazolidin-2-one | |
| InChI Key | HUHZAMBLEKHDBP-VKHMYHEASA-N |
The molecular structure, featuring a primary amine and a carbamate within a five-membered ring, provides two key points for chemical modification, making it a versatile scaffold in drug design.
Caption: 2D structure of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one.
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a critical process, as the stereocenter directly influences the pharmacological profile of the final active pharmaceutical ingredient (API). A common and efficient strategy involves starting from commercially available, enantiopure precursors like (S)-epichlorohydrin.[2]
This approach ensures the desired stereochemistry is locked in from the beginning of the synthetic sequence, avoiding costly and often inefficient chiral resolution steps later in the process. The causality is clear: by using a chiral pool starting material, the stereochemical integrity is maintained throughout the reaction sequence, leading to a highly pure final product.
A generalized workflow for its synthesis is outlined below. This process typically involves an initial nucleophilic opening of the epoxide ring, followed by cyclization to form the oxazolidinone core, and subsequent deprotection to reveal the primary amine.[2][3]
Caption: Generalized synthetic workflow from a chiral precursor.
Applications in Drug Discovery and Development
The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, renowned for its role in a novel class of antibiotics that inhibit bacterial protein synthesis.[1][4][5] These agents act by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[6] This unique mode of action makes them effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][7]
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one serves as a key intermediate in the synthesis of numerous oxazolidinone antibiotics.[2]
-
Linezolid (Zyvox): The first FDA-approved oxazolidinone antibiotic, which established the clinical importance of this class.[7][8]
-
Tedizolid (Sivextro): A second-generation oxazolidinone with enhanced potency.[5]
-
Rivaroxaban (Xarelto): While not an antibiotic, the synthesis of this widely used anticoagulant also employs an oxazolidinone intermediate, showcasing the scaffold's versatility. The core structure is used to correctly orient the functional groups necessary for inhibiting Factor Xa.[9]
The aminomethyl group at the C5 position acts as a crucial "handle." It allows for the covalent attachment of various side chains and aromatic groups, which are modulated to fine-tune the drug's potency, spectrum of activity, and pharmacokinetic properties.[3] Research continues to explore modifications at this site to overcome resistance and broaden the antibacterial spectrum.[5] Beyond antibiotics, the oxazolidinone core is being investigated for other therapeutic areas, including oncology.[10]
Analytical and Quality Control Protocols
Ensuring the chemical purity and, most critically, the enantiomeric purity of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is paramount. The presence of the undesired (R)-enantiomer can lead to reduced efficacy or off-target effects in the final drug product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[11][12][13]
Protocol: Enantiomeric Purity Assessment by Chiral HPLC
This protocol provides a self-validating system for quantifying the enantiomeric excess (e.e.) of the target compound.
Objective: To separate and quantify the (S)- and (R)-enantiomers of 5-(aminomethyl)-1,3-oxazolidin-2-one.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column (e.g., polysaccharide-based like CHIRALPAK® or macrocyclic glycopeptide-based like CHIROBIOTIC®)[12][14]
-
Mobile Phase: Hexane/Ethanol/Diethylamine (DEA) mixture (typical for normal phase)
-
Sample: (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one dissolved in mobile phase
-
Reference Standard: Racemic 5-(aminomethyl)-1,3-oxazolidin-2-one
Methodology:
-
System Preparation:
-
Install the selected chiral column.
-
Prepare the mobile phase (e.g., 80:20:0.1 Hexane:Ethanol:DEA). The amine additive (DEA) is crucial for achieving good peak shape with basic analytes like this one.[13]
-
Degas the mobile phase thoroughly.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set UV detection at an appropriate wavelength (e.g., 210 nm).
-
-
Reference Injection:
-
Inject the racemic standard. This is a critical validation step to confirm that the method is capable of separating the two enantiomers and to establish their respective retention times.
-
-
Sample Analysis:
-
Inject the sample solution of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one.
-
Record the chromatogram for a sufficient duration to allow all components to elute.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times from the racemic standard run.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100
-
Caption: Workflow for chiral HPLC purity validation.
Protocol: Structural Confirmation by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure. For determining enantiopurity via NMR, a chiral solvating agent can be used to induce diastereomeric differentiation in the chemical shifts.[11]
Objective: To confirm the chemical structure and assess enantiomeric purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the analyte in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
For enantiomeric purity assessment, add a stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a BINOL derivative).[11]
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H-NMR spectrum.
-
Key signals to observe for structural confirmation include the aminomethyl protons (CH₂-NH₂), the diastereotopic protons on the C4 position (O-CH₂-CH), and the proton at the C5 stereocenter (CH-CH₂).
-
-
Data Interpretation:
-
Structural Confirmation: Verify that the chemical shifts, coupling constants, and integration values match the expected structure of 5-(aminomethyl)-1,3-oxazolidin-2-one.
-
Enantiomeric Purity: In the presence of the chiral solvating agent, specific protons in the (S)- and (R)-enantiomers will experience different magnetic environments, causing their signals to split. The integration ratio of these split signals provides a direct measure of the enantiomeric ratio.
-
References
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 549-558. [Link]
-
Singh, S. B., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Scientia Pharmaceutica, 81(1), 1-24. [Link]
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via¹H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26233-26240. [Link]
-
Ismail, M., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(12), 1269-1274. [Link]
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Patel, P. D., et al. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. Polycyclic Aromatic Compounds. [Link]
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Ochoa-Terán, A., & Rivero, I. A. (2014). Synthesis of 5-substituted 1,3-oxazolidin-2-ones. ResearchGate. [Link]
-
de Almeida, M. V., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 398-422. [Link]
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Kazakevich, Y., & LoBrutto, R. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Iannazzo, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253. [Link]
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Kráľová, K., & Čižmáriková, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. [Link]
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Armentano, B., et al. (2022). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International Journal of Molecular Sciences, 23(17), 9691. [Link]
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Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]
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Shinabarger, D. L., et al. (1997). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136. [Link]
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Technical Guide: Solubility Profile & Processing of 5-(aminomethyl)-2-oxazolidinone HCl
The following guide details the solubility profile and handling of 5-(aminomethyl)-2-oxazolidinone hydrochloride , a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid).
Executive Summary
5-(aminomethyl)-2-oxazolidinone hydrochloride (CAS: 1788036-27-0 / 1638763-83-3) is the ionic salt form of the core oxazolidinone pharmacophore. Its solubility behavior is dominated by the strong ionic lattice interactions of the hydrochloride moiety, rendering it highly hydrophilic.
For researchers and process chemists, this compound presents a binary solubility landscape: it is highly soluble in water and high-dielectric protic solvents , but exhibits negligible solubility in standard non-polar organic extraction solvents . This distinct profile dictates that isolation must typically occur via precipitation/crystallization rather than liquid-liquid extraction.
Physicochemical Profile
| Property | Specification |
| Chemical Formula | C₄H₈N₂O₂[1][2][3] · HCl |
| Molecular Weight | 152.58 g/mol |
| Physical State | White to pale-yellow crystalline solid |
| Polarity | High (Ionic Salt) |
| H-Bond Donors | 3 (Amine NH₃⁺, Amide NH) |
| Key Functional Groups | Cyclic Carbamate (Oxazolidinone), Primary Amine Salt |
Mechanistic Solubility Insight
The solubility of this HCl salt is governed by the competition between crystal lattice energy and solvation enthalpy .
-
Protic Solvents (Water, MeOH): The high dielectric constant and H-bonding capability allow these solvents to overcome the lattice energy, stabilizing the dissociated ions (R-NH₃⁺ and Cl⁻).
-
Aprotic/Non-polar Solvents: Solvents like Ethyl Acetate or Hexane lack the dipole moment required to solvate the ion pair, resulting in near-zero solubility. This property is exploited for antisolvent crystallization .
Solubility Landscape Matrix
The following data categorizes solvent compatibility for processing, recrystallization, and cleaning validation.
Quantitative Solubility Estimates (Ambient, 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Utility |
| Aqueous | Water (pH 7) | Very High | > 100 mg/mL | Dissolution, Reaction Medium |
| Protic Polar | Methanol | High | 20 - 50 mg/mL | Recrystallization (Solvent) |
| Protic Polar | Ethanol | Moderate | 5 - 15 mg/mL | Recrystallization (Anti-solvent) |
| Protic Polar | Isopropanol (IPA) | Low | < 2 mg/mL | Anti-solvent / Wash |
| Aprotic Polar | DMSO / DMF | High | > 50 mg/mL | Reaction Co-solvent |
| Aprotic Polar | Acetonitrile | Very Low | < 1 mg/mL | Slurry Wash |
| Ester/Ketone | Ethyl Acetate / Acetone | Insoluble | < 0.1 mg/mL | Precipitation Agent |
| Hydrocarbon | Hexane / Toluene | Insoluble | < 0.01 mg/mL | Phase Separation (Impurity removal) |
| Chlorinated | Dichloromethane (DCM) | Insoluble | < 0.1 mg/mL | Washing (removes non-polar impurities) |
Critical Note: The free base form of this molecule (obtained by neutralizing with NaOH/NaHCO₃) will exhibit a drastically different profile, becoming soluble in DCM and Ethyl Acetate. This guide strictly addresses the HCl salt .
Experimental Workflows
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate specific batch solubility before scaling up.
-
Preparation: Weigh 100 mg of 5-(aminomethyl)-2-oxazolidinone HCl into a 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments while vortexing.
-
Equilibration: Agitate at 25°C for 4 hours.
-
Observation:
-
If clear solution forms: Calculate solubility (
). -
If solid remains: Filter supernatant (0.45 µm PTFE), evaporate solvent, and weigh residue.
-
-
Calculation:
Protocol B: Purification via Anti-Solvent Recrystallization
The most effective method to purify this salt is exploiting the Methanol/Ethyl Acetate differential.
-
Dissolution: Dissolve crude 5-(aminomethyl)-2-oxazolidinone HCl in the minimum volume of warm Methanol (40°C).
-
Target concentration: ~100 mg/mL.
-
-
Filtration: Filter while warm to remove insoluble mechanical impurities.
-
Nucleation: Slowly add Ethyl Acetate (Anti-solvent) dropwise with stirring until a persistent turbidity is observed.
-
Ratio: Typically 1:3 (MeOH:EtOAc).
-
-
Crystallization: Cool the mixture gradually to 0-5°C over 2 hours.
-
Isolation: Filter the white precipitate under vacuum.
-
Wash: Wash the cake with cold Ethyl Acetate/Hexane (1:1).
-
Drying: Dry in a vacuum oven at 40°C to constant weight.
Process Visualization
Workflow 1: Solubility Logic & Solvent Selection
This diagram illustrates the decision tree for selecting solvents based on the intended process step (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements (Dissolution vs. Precipitation).
Workflow 2: Recrystallization Pathway
A visual representation of Protocol B, highlighting the critical phase changes.
Caption: Step-by-step unit operations for the purification of the HCl salt via anti-solvent crystallization.
References
-
PubChem. (2023). 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Perrault, W. R., et al. (2013).[4] The Development of a Convergent Green Synthesis of Linezolid. In Scalable Green Chemistry. Jenny Stanford Publishing.[4] Retrieved from [Link][1][3][5][6]
Sources
- 1. CAS 1788036-27-0: 2-Oxazolidinone, 5-(aminomethyl)-, hydro… [cymitquimica.com]
- 2. 5-(Aminomethyl)oxazolidin-2-one hydrochloride | 1638763-83-3 [sigmaaldrich.com]
- 3. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Strategic Sourcing & Technical Profile: 5-(Aminomethyl)-1,3-oxazolidin-2-one HCl (CAS 1638763-83-3)
[1]
Executive Summary
CAS 1638763-83-3, chemically identified as 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride , is a high-value heterocyclic building block.[1] It serves as a critical scaffold in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid analogs) and monoamine oxidase (MAO) inhibitors.
While often categorized by generalist suppliers alongside "Vilazodone intermediates" due to keyword aggregation, its structural utility is distinct. This compound provides a pre-formed oxazolidinone core with a reactive primary amine handle, allowing researchers to rapidly diversify the C5-position of the ring—a key region for modulating antibacterial potency and pharmacokinetic solubility.
Market Status:
-
Classification: Research Grade (Primary) / Custom Synthesis Intermediate.
-
Pricing Volatility: High. Retail catalog prices exceed $1,000/g , while bulk industrial synthesis (custom orders >100g) drops significantly, indicating a steep "convenience premium" for small-scale research aliquots.
-
Supply Chain Risk: Moderate. Stereochemical ambiguity (racemic vs. enantiopure) in vendor catalogs requires rigorous incoming Quality Control (QC).
Technical Specifications & Chemical Profile
Understanding the physicochemical properties is prerequisite to handling and validating this hygroscopic salt.
| Property | Specification |
| Chemical Name | 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride |
| CAS Number | 1638763-83-3 |
| Molecular Formula | C₄H₈N₂O₂[1][2][3] · HCl |
| Molecular Weight | 152.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO; Sparingly soluble in EtOH; Insoluble in Hexane/DCM |
| Reactive Moiety | Primary amine (nucleophilic handle for acylation/alkylation) |
| Storage | -20°C, Hygroscopic (Store under Argon/Nitrogen) |
Structural Significance
The oxazolidinone ring is a "privileged structure" in medicinal chemistry. The C5-aminomethyl group is the specific attachment point for the acetamide side chain found in Linezolid (Zyvox) and the phosphate prodrug moiety in Tedizolid .
Mechanism of Action Utility: Researchers utilize this scaffold to synthesize inhibitors that bind to the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of the 70S initiation complex.
Figure 1: Synthetic utility of the 5-(aminomethyl)oxazolidinone scaffold in drug discovery.
Market Analysis & Price Trends
The pricing landscape for CAS 1638763-83-3 is bifurcated between "Catalog Research Grade" and "Bulk Intermediates."
Price Tier Table (2025-2026 Estimates)
| Scale | Supplier Type | Estimated Price Range (USD) | Lead Time |
| 100 mg | Catalog (Sigma/Millipore, etc.) | $150 - $300 | 1-3 Days |
| 1 gram | Catalog (Specialty Pharma) | $800 - $1,200 | 1 Week |
| 10 grams | Custom Synthesis House | $2,000 - $3,500 | 2-4 Weeks |
| 100 grams | Bulk Manufacturer (China/India) | $5,000 - $8,000 | 4-6 Weeks |
Trend Insight: The extreme price per gram at the catalog level ($1,000/g) suggests that major distributors are holding limited stock and pricing it as a "convenience" reagent. For any campaign requiring >5g, custom synthesis or direct sourcing from Asian CROs (Contract Research Organizations) is the only economically viable strategy.
Supplier Landscape
-
Tier 1 (Validation): Sigma-Aldrich (MilliporeSigma), BLD Pharm. High trust, high price. Use for analytical standards.
-
Tier 2 (Bulk/Sourcing): ChemicalBook aggregators, specialized Chinese CROs (e.g., Shanghai Kaiwei, Sharing Tech). Lower price, requires internal QC validation.
-
Warning Signal: Some suppliers list this CAS under "Vilazodone Intermediates." This is likely a keyword error. Verify the structure explicitly before purchase to ensure you are not buying a piperazine derivative.
Sourcing Strategy & Quality Control (QC)
Because this molecule possesses a chiral center at the C5 position, the most critical quality parameter is stereochemistry .
The Stereochemistry Trap
-
CAS 1638763-83-3 is often sold as the racemate or with undefined stereochemistry.
-
Active Drugs: Linezolid and most bioactive oxazolidinones require the (S)-configuration .
-
Risk: Using a racemic scaffold will dilute potency by 50% and introduce an inactive enantiomer that may cause off-target toxicity.
Validated Sourcing Workflow
Figure 2: Decision tree for sourcing based on stereochemical requirements.
Mandatory QC Protocols
Do not accept a Certificate of Analysis (CoA) at face value from Tier 2 suppliers.
-
Identity (H-NMR): Confirm the oxazolidinone ring protons (multiplets at 3.0–4.8 ppm) and the integrity of the aminomethyl group. Ensure no residual Boc-protecting groups remain (common synthesis impurity).
-
Chiral Purity (Chiral HPLC):
-
Column: Chiralpak IA or IC.
-
Mobile Phase: Hexane/IPA + 0.1% Diethylamine.
-
Standard: You must separate the enantiomers to verify if the purchased batch is racemic (50:50) or enantiopure.
-
-
Salt Stoichiometry (Elemental Analysis): Verify it is a mono-hydrochloride. Excess HCl can interfere with subsequent coupling reactions using sensitive bases.
Synthesis & Handling
If sourcing is too expensive or unreliable, the compound can be synthesized in-house.
Common Synthetic Route:
-
Starting Material: 3-chloro-1,2-propanediol or epichlorohydrin.
-
Cyclization: Reaction with a carbamate or isocyanate source to form the oxazolidinone ring.
-
Amination: Conversion of the leaving group (chloride/tosylate) to an azide, followed by reduction to the amine.
Handling Precautions:
-
Hygroscopicity: The HCl salt will absorb water from the air, becoming a sticky gum. Weigh quickly in a glovebox or dry environment.
-
Stability: Stable as a solid at -20°C. In solution (water/methanol), the free amine can attack the carbamate carbonyl (intramolecular reaction) over long periods, leading to ring opening. Always prepare fresh solutions.
References
-
PubChem. (2025).[1] 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride (CID 91800849).[1] National Library of Medicine. [Link]
-
ChemUniverse. (2025).[3] Pricing and Availability for CAS 1638763-83-3.[2][4][Link]
-
National Institutes of Health (NIH). (2019). Discovery of AMG 510 (Sotorasib) and Related KRAS Inhibitors. (Contextual reference for drug discovery workflows). [Link]
Sources
- 1. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 3. 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride [P51354] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. Page loading... [wap.guidechem.com]
Methodological & Application
Protocol for synthesizing linezolid from (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Application Note: High-Efficiency Synthesis of Linezolid from (S)-5-(Aminomethyl)-Oxazolidinone Precursor
Scope & Abstract
This application note details the validated protocol for the final synthetic step of Linezolid (Zyvox®), an oxazolidinone antibiotic used for the treatment of multi-drug-resistant Gram-positive bacterial infections.
The protocol focuses on the chemoselective
Therefore, this guide assumes the starting material is the
Critical Material Attributes (CMA)
To ensure process reproducibility, the starting material must meet specific quality criteria.
| Attribute | Specification | Rationale |
| Starting Material | Deacetyl Linezolid | Core scaffold. |
| CAS Number | 168828-90-8 | Unique identifier for the |
| Chemical Purity | Impurities structurally similar to Linezolid are difficult to purge post-acetylation. | |
| Chiral Purity | The (S)-enantiomer is the active antibacterial agent. | |
| Water Content | Excess water hydrolyzes acetic anhydride, altering stoichiometry. | |
| Appearance | Off-white to pale yellow solid | Dark color indicates oxidation products (anilines) that may poison crystallization. |
Synthetic Strategy & Mechanism
The transformation involves the nucleophilic attack of the primary amine of Deacetyl Linezolid onto the carbonyl carbon of acetic anhydride (
Key Mechanistic Considerations:
-
Chemoselectivity: The oxazolidinone ring and the morpholine nitrogen are non-nucleophilic under these conditions. The primary amine is the exclusive reaction site.
-
Racemization Risk: Low. The chiral center at C-5 is sterically protected and not involved in the bond-forming event.
-
Polymorph Control: Linezolid exists in multiple crystal forms. Form II is the thermodynamically stable form required for formulation. The final crystallization step is critical for this control.
Reaction Pathway Diagram
Figure 1: Reaction pathway for the acetylation of Deacetyl Linezolid.
Experimental Protocol
Scale: 10.0 g Input (Deacetyl Linezolid) Expected Yield: 10.5 – 11.0 g (92–96%)
Reagents & Equipment
-
Reactor: 250 mL 3-neck round-bottom flask equipped with overhead stirrer, internal thermometer, and addition funnel.
-
Solvent: Dichloromethane (DCM) – HPLC Grade (Alternative: Ethyl Acetate for greener processing).
-
Reagent: Acetic Anhydride (
, >99%). -
Base: Triethylamine (TEA, >99%).
Step-by-Step Methodology
Step 1: Solubilization
-
Charge 10.0 g (33.86 mmol) of Deacetyl Linezolid into the reactor.
-
Add 100 mL of DCM (10 volumes).
-
Agitate at 200 RPM at Room Temperature (20–25°C) until a clear or slightly hazy solution is obtained.
-
Note: If the amine is a hydrochloride salt, add 1.0 eq of TEA here to liberate the free base before proceeding.
-
Step 2: Acetylation Reaction
-
Cool the reaction mixture to 0–5°C using an ice/water bath.
-
Add 4.1 g (5.6 mL, 40.6 mmol, 1.2 eq) of Triethylamine.
-
Charge 3.8 g (3.5 mL, 37.2 mmol, 1.1 eq) of Acetic Anhydride into the addition funnel.
-
Dropwise Addition: Add
slowly over 20–30 minutes, maintaining internal temperature .-
Critical Parameter: Exothermic reaction. Rapid addition can lead to local overheating and impurity formation.
-
-
After addition, warm the mixture to 20–25°C and stir for 60 minutes.
Step 3: In-Process Control (IPC)
-
Sample 50 µL of the reaction mixture and dilute in Acetonitrile.
-
Analyze via HPLC (Method described in Section 6).
-
Acceptance Criteria: Starting material (Amine) < 0.5% area.
Step 4: Workup & Quench
-
Add 50 mL of Deionized Water to the reactor. Stir vigorously for 10 minutes.
-
Transfer to a separatory funnel and separate phases.
-
Wash the organic phase with 50 mL of 1M HCl (to remove unreacted amine/TEA).
-
Wash the organic phase with 50 mL of Saturated
(to remove excess acetic acid). -
Wash with 50 mL Brine.
-
Dry organic layer over anhydrous
, filter, and concentrate under vacuum (Rotavap) at 40°C to an off-white solid.
Step 5: Crystallization (Polymorph Control)
-
Dissolve the crude solid in 50 mL of hot Ethyl Acetate (reflux, ~77°C).
-
Slowly cool to 50°C.
-
(Optional) Seed with pure Linezolid Form II crystals (0.1% w/w).
-
Cool to 0–5°C over 2 hours.
-
Filter the white crystals and wash with cold Ethyl Acetate/Heptane (1:1).
-
Dry in a vacuum oven at 50°C for 12 hours.
Process Flow Diagram (PFD)
Figure 2: Operational workflow for the synthesis and isolation of Linezolid.
Analytical Validation (HPLC)
To validate the synthesis, use the following Reverse-Phase HPLC method.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Times | Deacetyl Linezolid: ~4.2 minLinezolid: ~8.5 min |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Loss of product in aqueous wash. | Re-extract aqueous layers with DCM. Ensure pH of aqueous waste is not acidic enough to protonate the morpholine ring (keep pH > 4). |
| Colored Product | Oxidation of starting material. | Use freshly recrystallized starting material. Perform reaction under Nitrogen atmosphere. |
| Incomplete Reaction | Wet solvent or old Acetic Anhydride. | |
| Oiling Out | Cooling too fast during crystallization. | Re-heat to reflux and cool slower (5°C per 30 mins). Add seed crystals. |
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link
-
Pearlman, B. A., et al. (2003). "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(3), 441–444. Link
-
Pfizer Inc. (1995). "Substituted oxazolidinones and their use as antimicrobials." US Patent 5,688,792. Link
-
Wang, G., et al. (2014). "Improved Synthesis of Linezolid." Organic Preparations and Procedures International, 46(1), 87-92. Link
Sources
The Versatile Chiral Building Block: A Guide to (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Introduction: Unlocking Asymmetric Synthesis with a Privileged Scaffold
In the landscape of modern organic synthesis and drug discovery, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries have emerged as indispensable tools, reliably guiding reactions to produce specific stereoisomers. Among these, oxazolidinone-based auxiliaries, pioneered by Evans, have garnered widespread acclaim for their robustness and predictable stereochemical control. This document provides an in-depth guide to (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one, a highly valuable and versatile chiral building block. Its unique bifunctional nature, possessing both a nucleophilic amine and a latent chiral center within the oxazolidinone core, opens avenues for the synthesis of complex molecular architectures.
This guide is intended for researchers, scientists, and professionals in drug development. It will delve into the fundamental properties, key synthetic transformations, and practical applications of this chiral synthon, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Handling
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a white to off-white solid. A clear understanding of its physical and chemical properties is crucial for its effective use and safe handling.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| CAS Number | 1319737-99-9 | |
| Purity | Typically ≥96% | |
| Storage | Store at 0-8 °C | [1] |
Safety and Handling:
As with any chemical reagent, proper safety precautions must be observed. (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one and its hydrochloride salt are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] In case of contact, immediately flush the affected area with copious amounts of water.[3]
Core Synthetic Applications: A Gateway to Chiral Molecules
The primary utility of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one lies in its role as a chiral precursor. The primary amine serves as a versatile handle for a variety of chemical modifications, most notably N-acylation. This transformation attaches a desired acyl group, setting the stage for subsequent diastereoselective reactions.
N-Acylation: The Critical First Step
The N-acylation of the primary amine is the cornerstone of many synthetic strategies employing this building block. This reaction transforms the nucleophilic amine into a stable amide, effectively coupling the chiral auxiliary to a substrate of interest. The general mechanism involves the nucleophilic attack of the amine on an activated carbonyl compound.[5]
Caption: General workflow for the N-acylation of the chiral auxiliary.
Protocol 1: General Procedure for N-Acylation
This protocol provides a robust method for the N-acylation of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one using an acyl chloride.
Materials:
-
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (1.0 eq.)
-
Acyl chloride (1.1 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride.
-
Triethylamine: This base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[5]
-
Low Temperature Addition: Adding the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Diastereoselective Transformations
Once the N-acylated oxazolidinone is formed, the chiral environment of the auxiliary directs subsequent reactions to occur with high diastereoselectivity. This is the essence of its utility in asymmetric synthesis. Common applications include diastereoselective alkylations and aldol reactions.[6][7][8] The bulky substituent at the C5 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.
Caption: Key steps in a diastereoselective alkylation reaction.
Cleavage of the Auxiliary
A crucial final step in this synthetic methodology is the cleavage of the chiral auxiliary to yield the desired enantiomerically pure product.[9] The choice of cleavage method is dictated by the desired functional group in the final product.
Common Cleavage Methods:
| Reagent(s) | Product Functional Group | Reference |
| LiOH / H₂O₂ | Carboxylic Acid | [10] |
| LiBH₄ or LiAlH₄ | Primary Alcohol | [9] |
| DIBAL-H | Aldehyde | [9] |
| NaOMe / MeOH | Methyl Ester | [9] |
Protocol 2: Hydrolytic Cleavage to a Chiral Carboxylic Acid
This protocol details the widely used method for cleaving the N-acyl group to afford a chiral carboxylic acid.
Materials:
-
N-Acylated oxazolidinone (1.0 eq.)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-acylated oxazolidinone in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding an excess of aqueous sodium sulfite solution to decompose the remaining peroxide.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Transfer the aqueous residue to a separatory funnel and wash with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the chiral carboxylic acid.
Mechanistic Insight and Safety: The reaction proceeds through the formation of a lithium hydroperoxide (LiOOH) species, which is a more effective nucleophile for attacking the exocyclic carbonyl group compared to LiOH.[11][12] It is important to note that the reaction of LiOH with H₂O₂ can evolve oxygen gas, which can pose a safety risk, especially on a larger scale.[10] Therefore, adequate venting and an inert atmosphere are recommended.
Applications in Drug Discovery and Natural Product Synthesis
The versatility of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one and its derivatives has made them valuable intermediates in the synthesis of numerous biologically active compounds. Notably, the oxazolidinone core is a key structural feature in a class of antibiotics, including Linezolid.[13][14][15] The ability to introduce diverse functionality at the 5-position has been explored in the development of new antibacterial agents.[16] Furthermore, the application of this chiral building block extends to the total synthesis of complex natural products, where precise stereochemical control is essential.[8] For instance, derivatives have been used in the synthesis of antithrombotic agents.[17]
Conclusion
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a powerful and versatile chiral building block that provides a reliable platform for asymmetric synthesis. Its utility stems from the strategic placement of a reactive amine handle on a robust chiral scaffold. By understanding the fundamental principles of its reactivity and employing the detailed protocols provided, researchers can effectively harness its potential to construct a wide array of enantiomerically pure molecules for applications in medicinal chemistry, drug discovery, and beyond.
References
-
Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available from: [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. Available from: [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available from: [Link]
-
St-Jean, R., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available from: [Link]
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications. Available from: [Link]
-
PubChem. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. Available from: [Link]
- Kim, H. J., et al. (2000). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. The Journal of Organic Chemistry.
-
ResearchGate. Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Available from: [Link]
-
ResearchGate. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF. Available from: [Link]
-
Lee, S., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available from: [Link]
-
ResearchGate. Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available from: [Link]
-
Ordóñez, M., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. Available from: [Link]
-
Kumar, P., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. PMC. Available from: [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available from: [Link]
- Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Journal of Medicinal Chemistry.
-
Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. Available from: [Link]
-
Majumdar, S., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available from: [Link]
-
D'Angelo, L., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. Available from: [Link]
-
Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. PubMed. Available from: [Link]
-
PubChemLite. 5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride. Available from: [Link]
-
Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. 5-(Aminomethyl)-1,3-oxazolidin-2-one 97% | CAS: 119736-09-3 | AChemBlock [achemblock.com]
- 2. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
- 15. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antibacterial activity of 5-substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
Synthesis of Novel Oxazolidinone Antibacterials via Aminomethyl Intermediates: A Comprehensive Protocol and Application Guide
Executive Rationale: The Aminomethyl "Hub" Strategy
Oxazolidinones represent one of the most significant classes of synthetic antibacterial agents developed in the last three decades, exhibiting potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their mechanism of action is unique: they bind to the 23S rRNA of the 50S ribosomal subunit, effectively halting the formation of the 70S initiation complex and preventing bacterial protein synthesis 1.
In drug development and process chemistry, the synthesis of oxazolidinones (such as Linezolid) relies heavily on a convergent strategy. Instead of building the entire molecule linearly, modern synthetic routes construct a central "hub" molecule: the (S)-5-(aminomethyl)-2-oxazolidinone intermediate.
The Causality of the Synthetic Design:
-
Stereochemical Imperative: The binding pocket of the 50S ribosomal subunit has strict steric requirements. The (S)-configuration at the C5 position of the oxazolidinone ring is absolute for antibacterial efficacy. By utilizing chiral starting materials like (R)-epichlorohydrin or (R)-glycidyl butyrate, the ring-closure mechanism naturally inverts or retains specific stereocenters to lock in the required (S)-configuration 2.
-
Late-Stage Diversification (SAR): Isolating the primary amine at the C5-methyl position allows medicinal chemists to perform late-stage acylation, alkylation, or heteroarylation. This means a single large-scale batch of the aminomethyl intermediate can be aliquoted to synthesize hundreds of novel derivatives for Structure-Activity Relationship (SAR) profiling without rebuilding the heterocyclic core 3.
-
Safety and Scalability: Classical syntheses utilized hazardous sodium azide to introduce the nitrogen atom, followed by palladium-catalyzed hydrogenation 4. Modern scalable protocols utilize phthalimide displacement. While adding molecular weight, the phthalimide intermediate is highly crystalline, allowing purification by simple filtration and bypassing explosive azide intermediates and tedious column chromatography.
Synthetic Workflow Visualization
Synthetic workflow of oxazolidinone antibacterials via the aminomethyl hub intermediate.
Self-Validating Experimental Protocols
The following protocols detail the generation of the aminomethyl hub from a phthalimide precursor, followed by its late-stage acylation to generate a model oxazolidinone antibacterial (Linezolid). These steps are designed as self-validating systems, embedding In-Process Controls (IPCs) so the scientist can verify success in real-time.
Phase 1: Deprotection to the Aminomethyl Hub
Objective: Convert (S)-2-[3-(3-fluoro-4-morpholinophenyl)-2-oxo-oxazolidin-5-ylmethyl]-isoindole-1,3-dione to (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
Causality Note: While hydrazine is the classical reagent for Gabriel synthesis deprotection, it is highly toxic and genotoxic. This protocol utilizes aqueous methylamine, which attacks the phthalimide carbonyls to form water-soluble N,N'-dimethylphthalamide, allowing the desired free amine to be easily partitioned into an organic phase 5.
Step-by-Step Procedure:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 100 g (0.212 mol) of the phthalimide precursor. Suspend the solid in a mixture of methanol (100 mL) and deionized water (400 mL).
-
Reagent Addition: Slowly add 47 g of an aqueous methylamine solution (40% w/w) at 25–30 °C.
-
Thermal Activation: Heat the reaction mixture to 80–85 °C.
-
Self-Validation (Visual): As the reaction progresses, the initial thick suspension will gradually clarify into a homogenous solution as the insoluble phthalimide is converted into the water-soluble phthalamide byproduct and the free amine.
-
-
In-Process Control (IPC): After 2 hours, sample the reaction. Run a TLC (Dichloromethane:Methanol 9:1).
-
Self-Validation (Analytical): The starting material (UV active,
) should be completely absent. A new spot ( ) should appear that stains intensely purple with Ninhydrin, confirming the presence of the primary amine.
-
-
Workup & Extraction: Cool the mixture to 25 °C. Add dichloromethane (DCM, 500 mL) and stir vigorously for 15 minutes. Transfer to a separatory funnel and allow phase separation.
-
Causality: The target aminomethyl intermediate partitions into the dense lower DCM layer, while the methylamine and phthalamide byproducts remain in the upper aqueous layer.
-
-
Isolation: Separate the DCM layer, wash with 200 mL of deionized water to remove residual methylamine, and concentrate under reduced pressure to yield the aminomethyl intermediate as a viscous oil or off-white solid.
Phase 2: Late-Stage Diversification (Acylation)
Objective: Convert the aminomethyl hub into the active antibacterial agent (Linezolid model) via acylation.
Step-by-Step Procedure:
-
Solvation: Dissolve the crude (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one obtained from Phase 1 in 200 mL of dry DCM at 25 °C.
-
Acylation: Dropwise, add 13.0 g (0.127 mol) of acetic anhydride over 30 minutes. (For novel drug discovery, substitute acetic anhydride with a library of novel acyl chlorides or heteroaryl carboxylic acids coupled with EDC/HOBt).
-
Self-Validation (Thermal): The reaction is mildly exothermic. A slight temperature rise confirms the rapid reaction between the primary amine and the acylating agent.
-
-
Quenching: Stir for 60 minutes. Verify completion via TLC (disappearance of the Ninhydrin-positive spot). Quench by slowly adding 100 mL of 5% aqueous sodium bicarbonate. Stir until CO
evolution ceases. -
Crystallization: Separate the organic layer, dry over anhydrous Na
SO , and evaporate the DCM under vacuum below 40 °C. To the resulting residue, add 500 mL of cyclohexane and heat to 50 °C to form a slurry.-
Self-Validation (Physical): Cooling the slurry to 20 °C will induce massive precipitation of the highly pure, crystalline active pharmaceutical ingredient (API).
-
-
Filtration: Filter the solid, wash with cold cyclohexane, and dry at 50 °C under vacuum.
Quantitative Data & Analytical Validation
The table below summarizes the expected quantitative outcomes and analytical markers for a self-validating synthesis workflow.
| Synthetic Step | Reagents / Conditions | Yield (%) | Purity (HPLC) | Key Analytical Markers (Validation) |
| 1. Ring Closure | (R)-glycidyl butyrate, LiOtAm, THF, -78°C to RT | 78 - 82% | > 95% | MS (ESI): [M+H]+ corresponding to hydroxymethyl intermediate.IR: Strong C=O stretch at ~1740 cm⁻¹ (oxazolidinone ring). |
| 2. Phthalimide Disp. | MsCl, TEA, then K-Phthalimide, DMF, 90°C | 85 - 88% | > 98% | ¹H NMR (CDCl₃): Appearance of aromatic phthalimide protons at δ 7.7-7.9 ppm (4H, m). |
| 3. Deprotection | 40% aq. Methylamine, MeOH/H₂O, 80°C, 2h | 90 - 94% | > 97% | TLC: Ninhydrin positive spot ( |
| 4. Acylation (API) | Acetic anhydride, DCM, 25°C, 1h | 75 - 80% | > 99.5% | ¹H NMR (DMSO-d₆): Acetamide methyl singlet at δ 1.83 ppm (3H, s); Amide NH triplet at δ 8.25 ppm (1H, t). |
References
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development - ACS Publications. URL:[Link]
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC - NIH. URL:[Link]
-
A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. MDPI. URL:[Link]
- US9643939B1 - Process for the preparation of linezolid. Google Patents.
-
A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica. URL:[Link]
Sources
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
Application Note: Precision N-Arylation of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
[1]
Part 1: Strategic Analysis & Chemoselectivity[1]
The Substrate Challenge
The starting material, (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (CAS: 1319737-99-9), presents a classic "competing nucleophile" scenario.[1]
-
Site A (Exocyclic Amine): A primary alkyl amine (
).[1] It is unhindered and highly basic. Under standard alkylation or Pd-catalyzed conditions, this site reacts first. -
Site B (Endocyclic Carbamate N3): A secondary amide-like nitrogen.[1] It requires deprotonation or specific metal catalysis (Cu or Pd) to participate in coupling.[1]
Decision Matrix
Researchers must define the target moiety before selecting a protocol.
| Target Moiety | Reaction Type | Critical Pre-requisite | Application |
| N-Aryl Side Chain | None (Free amine is desired nucleophile) | Novel library generation; secondary amine analogs.[1] | |
| N-Aryl Ring (N3) | Goldberg (Cu) or Buchwald (Pd) | MANDATORY Protection of Side Chain | Synthesis of Linezolid , Radezolid , and bio-active cores.[1] |
Critical Warning: Attempting to N-arylate the Ring Nitrogen (N3) without protecting the exocyclic amine will result in exclusive or major arylation of the side chain.[1]
Part 2: Experimental Workflows
Logic Diagram: Reaction Pathway Selection
The following flow illustrates the decision process and necessary synthetic steps.
Caption: Decision tree for regioselective arylation. Path B requires masking the primary amine.
Part 3: Detailed Protocols
Protocol A: N-Arylation of the Ring Nitrogen (The "Linezolid" Route)
Objective: Synthesize N-aryl-2-oxazolidinones (e.g., 3-(3-fluoro-4-morpholinophenyl)-...) Pre-requisite: The starting material must be converted to (S)-N-((2-oxooxazolidin-5-yl)methyl)acetamide (or Boc-protected equivalent) prior to this step.[1][2]
Method: Copper-Catalyzed Goldberg Coupling
This method is preferred for its robustness and cost-effectiveness compared to Palladium, specifically for amide/carbamate arylation.[1]
Reagents:
-
Substrate: N-protected (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (1.0 equiv)
-
Aryl Halide: Aryl Iodide preferred (1.2 equiv).[1] Note: Aryl bromides require higher temps/ligands.[1]
-
Catalyst: CuI (Copper(I) Iodide) (10 mol%)[1]
-
Ligand: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) OR DMEDA.
-
Base:
(2.0 equiv) or .[1] -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with the N-protected oxazolidinone substrate (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (0.1 equiv), and
(2.0 equiv).[1] -
Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).
-
Ligand Addition: Add the diamine ligand (0.2 equiv) via syringe.[1]
-
Reaction: Seal the tube and heat to 95–110 °C for 12–24 hours.
-
Checkpoint: Monitor by HPLC/TLC.[1] The secondary carbamate NH is less reactive; ensure full conversion before stopping.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and copper residues.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).[1]
Mechanism of Action (Goldberg Cycle):
-
Ligation of Cu(I) by the diamine.[1]
-
Deprotonation of the oxazolidinone (N-H) by the base.[1]
-
Coordination of the amidate to Cu(I).[1]
-
Oxidative addition of Ar-I to form a Cu(III) intermediate.[1]
-
Reductive elimination to release the N-aryl product and regenerate Cu(I).[1]
Protocol B: N-Arylation of the Exocyclic Amine
Objective: Synthesize secondary amine derivatives while leaving the oxazolidinone ring intact. Substrate: Free amine (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one .[1]
Method: Palladium-Catalyzed Buchwald-Hartwig Amination
Since the primary amine is highly nucleophilic, mild Pd conditions are ideal to prevent side reactions at the ring nitrogen.
Reagents:
-
Substrate: (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (1.0 equiv)
-
Aryl Halide: Aryl Bromide or Chloride (1.0 equiv).[1]
-
Catalyst:
(1-2 mol%) or Pd(OAc)2.[1] -
Ligand: Xantphos or BINAP (for high selectivity).[1]
-
Base:
(1.5 equiv) or NaOtBu (Use NaOtBu with caution; it may deprotonate the ring N if in excess).[1] -
Solvent: Toluene or THF.
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with
(0.02 equiv), Ligand (0.04 equiv), and Base (1.5 equiv). Purge with inert gas ( /Ar).[1] -
Addition: Add the Aryl Halide and the Oxazolidinone amine substrate dissolved in degassed Toluene.
-
Reaction: Heat to 80 °C for 4–8 hours.
-
Note: Primary amines react rapidly.[1] Do not overheat, or you risk bis-arylation.
-
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.
Part 4: Data & Troubleshooting
Comparative Yields (Typical)
| Reaction Path | Catalyst System | Typical Yield | Major Impurity |
| Ring N-Arylation | CuI / Diamine | 75-90% | Unreacted SM; De-iodinated arene |
| Ring N-Arylation | Pd / Xantphos | 60-80% | Bis-arylation (if not optimized) |
| Side-Chain N-Arylation | Pd / BINAP | 85-95% | Bis-arylation (tertiary amine) |
Troubleshooting Guide
-
Problem: Low conversion in Ring N-arylation (Protocol A).
-
Problem: "Blue" product or copper contamination.
-
Solution: Wash the organic layer with 10%
or EDTA solution during workup to chelate residual copper.
-
-
Problem: Regioselectivity loss (mixture of N-arylation sites).
-
Solution: Verify the integrity of your protecting group on the exocyclic amine. A Boc group is stable; a simple acetyl group is usually stable but can hydrolyze under harsh basic conditions.[1]
-
Part 5: References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link[1]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link[1]
-
Cundy, D. J., & Forsyth, S. A. (2004). "CuI-catalyzed N-arylation of 2-oxazolidinones." Tetrahedron Letters. Link[1]
-
Mallesham, B., et al. (2003). "Highly efficient CuI-catalyzed coupling of aryl bromides with oxazolidinones using Buchwald's protocol: a short route to Linezolid and Toloxatone." Organic Letters. Link[1]
-
Perrault, W. R., et al. (2003).[4][7] "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development. Link[1]
Sources
- 1. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioorg.org [bioorg.org]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
One-pot synthesis methods for 5-aminomethyl-2-oxazolidinone derivatives
Application Note: Advanced One-Pot Strategies for the Synthesis of 5-Aminomethyl-2-oxazolidinone Scaffolds
Executive Summary
The 5-aminomethyl-2-oxazolidinone pharmacophore is the structural core of the oxazolidinone class of antibiotics, most notably Linezolid and Tedizolid . Traditional synthesis often relies on multi-step sequences involving hazardous reagents like phosgene, or the stepwise manipulation of chiral epichlorohydrin followed by azide displacement and reduction.
This Application Note details two advanced one-pot protocols that streamline the construction of this scaffold. These methods prioritize atom economy, safety, and scalability, utilizing CO₂ fixation and carbamate condensation strategies. By bypassing the isolation of unstable intermediates (such as amino alcohols or isocyanates), these protocols offer higher throughput for medicinal chemistry and process development campaigns.
Strategic Overview: Pathway Selection
We present two distinct methodologies, selected based on substrate availability and "green" chemistry metrics.
| Feature | Method A: Organocatalytic CO₂ Fixation | Method B: Carbamate-Epoxide Condensation |
| Primary Reagents | Amine + Glycidyl Derivative + CO₂ (Gas) | Carbamate + Epichlorohydrin + Base |
| Key Mechanism | Carboxylative Cyclization | Nucleophilic Ring Opening / Cyclization |
| Atom Economy | High (100% atom utilization theoretical) | Moderate (Loss of leaving group/salt) |
| Catalyst System | TBD (Triazabicyclodecene) or Ionic Liquids | Lithium tert-butoxide or Metal Alkoxides |
| Ideal Application | Green synthesis; Library generation | Large-scale process; Chiral pool synthesis |
Method A: Organocatalytic Three-Component Coupling (The "Green" Route)
This protocol utilizes the catalytic power of 1,5,7-Triazabicyclodec-5-ene (TBD) to mediate the coupling of an amine, an epoxide, and CO₂.[1][2] To specifically target the 5-aminomethyl scaffold, we utilize (S)-N-(2,3-epoxypropyl)phthalimide as the epoxide source. This ensures the nitrogen functionality is pre-installed and protected, yielding the Linezolid core in a single step.
Mechanistic Insight
The reaction proceeds via a Synergistic Activation Cycle . TBD acts as a bifunctional catalyst:
-
Epoxide Activation: The protonated site of TBD hydrogen-bonds with the epoxide oxygen.
-
CO₂ Activation: The basic site activates the amine for nucleophilic attack.
-
Cyclization: The resulting amino-alkoxide captures CO₂, forming a carbamate intermediate that undergoes intramolecular ring closure (5-exo-tet) to release the catalyst.
Mechanism Visualization
Figure 1: TBD-catalyzed synergistic activation cycle for the fixation of CO₂ into epoxy-amines.
Detailed Protocol
Materials:
-
Aniline derivative (e.g., 3-fluoro-4-morpholinosaniline for Linezolid analogs) [1.0 equiv]
-
(S)-N-(2,3-epoxypropyl)phthalimide [1.2 equiv]
-
TBD (1,5,7-Triazabicyclodec-5-ene) [5 mol%]
-
Solvent: Acetonitrile (MeCN) or Solvent-free (if liquid substrates)
-
CO₂ Source: Balloon (1 atm) or Pressure Reactor (5-10 bar recommended for kinetics)
Step-by-Step Procedure:
-
Reactor Charging: In a 25 mL Schlenk tube (or high-pressure steel autoclave), charge the aniline derivative (1.0 mmol), (S)-N-(2,3-epoxypropyl)phthalimide (1.2 mmol), and TBD (0.05 mmol).
-
Solvent Addition: Add anhydrous MeCN (2.0 mL). Note: High concentration (0.5–1.0 M) favors the intermolecular coupling.
-
CO₂ Purge:
-
Method A (Balloon): Evacuate the vessel and backfill with CO₂ three times. Attach a CO₂ balloon.
-
Method B (Autoclave): Pressurize to 5 bar CO₂, vent, and repressurize to 5 bar.
-
-
Reaction: Heat the mixture to 80 °C with vigorous magnetic stirring (600 rpm).
-
Time: 12–24 hours (Balloon) or 4–6 hours (Autoclave).
-
-
Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the epoxide and the appearance of the oxazolidinone (typically more polar).
-
Workup:
-
Cool to room temperature.
-
Vent excess CO₂ carefully.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: The residue is often pure enough for recrystallization (EtOH/Water). If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Validation Point: The formation of the 5-substituted regioisomer (vs. 4-substituted) is controlled by the nucleophilic attack on the less hindered carbon of the epoxide.[3] TBD enhances this regioselectivity (>95:5 ratio).
Method B: Telescoped Carbamate Condensation (The "Scalable" Route)
This method is preferred for large-scale synthesis where CO₂ pressure equipment is unavailable. It relies on the reaction of an N-aryl carbamate (prepared in situ or commercially available) with (S)-epichlorohydrin.
Mechanistic Insight
Unlike Method A, this route uses a "pre-captured" CO₂ source (the carbamate).
-
Deprotonation: A strong base (LiOtBu) deprotonates the carbamate nitrogen.
-
Regioselective Opening: The nitrogen anion attacks the terminal carbon of (S)-epichlorohydrin.
-
Cyclization: The resulting alkoxide displaces the chloride (intramolecular S_N2), closing the oxazolidinone ring.
Workflow Visualization
Figure 2: Process flow for the Lithium-mediated telescoped synthesis.
Detailed Protocol
Materials:
-
N-Carbomethoxy-3-fluoro-4-morpholinylaniline (Carbamate precursor) [1.0 equiv]
-
(S)-Epichlorohydrin [1.5 equiv][4]
-
Lithium tert-butoxide (LiOtBu) [2.0 equiv]
-
Solvent: THF or DMF (Dry)
Step-by-Step Procedure:
-
Dissolution: In a dry 3-neck flask under N₂, dissolve the carbamate (10 mmol) in dry THF (50 mL).
-
Deprotonation: Cool to 0 °C . Add LiOtBu (20 mmol) portion-wise. The solution may change color (formation of the lithium salt). Stir for 30 mins.
-
Addition: Add (S)-epichlorohydrin (15 mmol) dropwise over 20 minutes. Critical: Slow addition prevents polymerization of the epoxide.
-
Reaction: Allow to warm to room temperature, then heat to 60 °C . Stir for 6 hours.
-
Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine and water to remove DMF (if used).
-
-
Product Isolation: Dry over Na₂SO₄ and concentrate. The resulting solid is the (S)-5-chloromethyl-2-oxazolidinone .
-
Conversion to Aminomethyl (Telescoped):
-
Optional: To make this truly one-pot, do not isolate. Add Potassium Phthalimide (1.5 equiv) and catalytic KI to the reaction mixture before quenching (switch solvent to DMF initially for this). Heat to 100 °C for 4 hours.
-
This yields the phthalimide-protected 5-aminomethyl derivative directly.
-
Comparative Data & Troubleshooting
Performance Metrics
| Parameter | Method A (CO₂/TBD) | Method B (LiOtBu) |
| Yield (Isolated) | 75 – 92% | 85 – 95% |
| Regioselectivity | >95:5 (5-substituted) | >98:2 (Retention of Chiral Center) |
| Reaction Time | 12 – 24 h | 4 – 8 h |
| Safety Profile | High (No halides, uses CO₂) | Moderate (Epichlorohydrin is toxic) |
| Green Score | Excellent | Good |
Troubleshooting Guide
-
Issue: Low Conversion (Method A)
-
Cause: CO₂ pressure too low or catalyst deactivation by moisture.
-
Fix: Increase pressure to 10 bar; ensure all reagents are strictly anhydrous.
-
-
Issue: Poor Regioselectivity (Method A)
-
Cause: Temperature too high (>100°C) promotes thermodynamic equilibration.
-
Fix: Maintain T < 80°C; switch to a bulkier catalyst (e.g., Porphyrin-based).
-
-
Issue: Polymerization (Method B)
-
Cause: Rapid addition of epichlorohydrin or excess base.
-
Fix: Strict temperature control (0°C during addition) and dropwise addition.
-
References
-
Yao, Y., et al. "Amine-catalyzed site- and stereo-selective coupling of epoxy amines and carbon dioxide to construct oxazolidinones."[5][6] Organic Chemistry Frontiers, 2022, 9 , 4294-4300.[5] Link
-
Yuan, X., et al. "Organocatalyzed aza-Payne-type rearrangement of epoxy amines and carbon dioxide for efficient construction of oxazolidinones."[7] RSC Advances, 2024. Link
-
Madhusudhan, G., et al. "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 2011, 3 (5), 168-175.[4] Link
-
Pearlman, B. A., et al. "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials." Organic Process Research & Development, 2003. Link
-
Sadeghzadeh, S. M., et al. "Solvent-free incorporation of CO2 into 2-oxazolidinones: a review." Journal of CO2 Utilization, 2019. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organocatalyzed aza-Payne-type rearrangement of epoxy amines and carbon dioxide for efficient construction of oxazolidinones - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00192G [pubs.rsc.org]
- 3. Efficient and sustainable fixation of CO2 into 2-oxazolidinones utilizing ionic liquid functionalized SiO2 nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Amine-catalyzed site- and stereo-selective coupling of epoxy amines and carbon dioxide to construct oxazolidinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalyzed aza-Payne-type rearrangement of epoxy amines and carbon dioxide for efficient construction of oxazolidinones - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00192G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Functionalization of the Primary Amine in (5S)-Aminomethyl Oxazolidinones
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus Area: Antibacterial Structure-Activity Relationship (SAR) Exploration and Lead Optimization
Scientific Context and Mechanistic Rationale
The oxazolidinone class of synthetic antibacterial agents—most notably Linezolid, Eperezolid, and Tedizolid—represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)[1].
The defining pharmacophore of this class includes the N-aryl ring, the central oxazolidinone core, and the crucial C5-(S)-aminomethyl substituent . Mechanistically, oxazolidinones bind to the A-site pocket of the 23S rRNA in the 50S ribosomal subunit, effectively preventing the formation of the 70S initiation complex and halting bacterial protein synthesis[2].
Diagram 1: Mechanism of action of oxazolidinones via 50S ribosomal subunit binding.
Extensive Structure-Activity Relationship (SAR) studies have demonstrated that the primary amine at the C5 position is highly sensitive to steric and electronic modifications[3]. While small, non-polar acyl groups (like the acetamide in Linezolid) provide optimal ribosomal binding, emerging resistance mechanisms have driven researchers to functionalize this amine with heteroaromatic amides, sulfonamides, and carbamates to explore new binding interactions and improve pharmacokinetic profiles[4].
Experimental Design: Causality in Synthetic Workflows
Functionalizing the primary amine of the (5S)-aminomethyl oxazolidinone core is the most direct method for generating diverse analog libraries. The choice of functionalization strategy directly impacts both the yield and the biological viability of the resulting compound[5].
-
Acylation (Path A): The standard approach for generating highly active linezolid analogs. Acetic anhydride or acetyl chloride is used. Triethylamine (TEA) is the preferred base to neutralize the HCl byproduct, preventing the protonation of the primary amine which would stall the nucleophilic attack.
-
Sulfonylation (Path B): Used to probe hydrogen-bonding networks within the ribosomal binding pocket. Pyridine is strictly selected over TEA as the solvent/base to prevent the formation of highly reactive sulfene intermediates, which cause complex impurity profiles and lower yields.
-
Amide Coupling (Path C): For attaching bulky or heteroaromatic carboxylic acids, EDC·HCl and DMAP are utilized. This avoids the harsh conditions of acid chloride formation, which can degrade sensitive heteroaromatic precursors[6].
Diagram 2: Synthetic workflows for the functionalization of the C5-primary amine.
Quantitative SAR Data Summary
The table below summarizes the causal relationship between the chosen amine functionalization and the resulting antibacterial efficacy, validating the need for precise chemical tuning[3],[7].
| C5-Amine Functionalization | Reagent Strategy | Average Yield | MIC vs MRSA (µg/mL) | Mechanistic Rationale |
| Acetamide (Linezolid) | Acetic Anhydride / TEA | >90% | 2 - 4 | Optimal steric fit and H-bond donor/acceptor alignment in the 50S pocket. |
| Benzamide | Benzoyl Chloride / TEA | 85% | >64 | Severe steric clash with 23S rRNA residues, leading to loss of binding affinity. |
| Methanesulfonamide | Methanesulfonyl Chloride / Py | 78% | 8 - 16 | Altered geometry of the H-bond network; tolerated but less potent than acetamides. |
| Pyrazinoic acid amide | Pyrazinoic acid / EDC / DMAP | 65% | 4 - 8 | Explores extended heteroaromatic interactions to combat target-site mutations. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . Each workflow incorporates specific in-process analytical checkpoints to ensure the reaction trajectory is correct before proceeding to purification.
Protocol A: Standard Acylation (Synthesis of Acetamides)
Objective: High-yielding conversion of the primary amine to an acetamide (e.g., Linezolid synthesis).
-
Preparation: Dissolve 1.0 eq of the (5S)-aminomethyl oxazolidinone core in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
-
Causality: Anhydrous conditions prevent the hydrolysis of the acylating agent, ensuring stoichiometric efficiency.
-
-
Base Addition: Add 2.0 eq of Triethylamine (TEA). Stir for 5 minutes at room temperature.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Lowering the temperature suppresses exothermic degradation and strictly prevents over-acylation (di-acetamide formation).
-
-
Acylation: Dropwise add 1.2 eq of Acetic Anhydride (or Acetyl Chloride).
-
In-Process Validation: After 2 hours, sample the reaction. Spot on a TLC plate alongside the starting material. Stain with Ninhydrin and heat.
-
Self-Validation Checkpoint: The primary amine starting material will appear as a bright purple/pink spot. The complete disappearance of this spot confirms 100% conversion. If a purple spot remains, add 0.2 eq of Acetic Anhydride.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Amide Coupling for Heteroaromatic Derivatives
Objective: Coupling bulky or sensitive heteroaromatic acids using carbodiimide chemistry[7].
-
Activation: In a dry flask, dissolve 1.2 eq of the desired heteroaromatic carboxylic acid in anhydrous DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of DMAP. Stir at room temperature for 30 minutes.
-
Causality: Pre-activation forms the highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming an active amide that is highly susceptible to nucleophilic attack by the incoming amine.
-
-
Coupling: Add 1.0 eq of the (5S)-aminomethyl oxazolidinone core dissolved in a minimal amount of DMF.
-
Reaction Monitoring: Stir for 12–18 hours at room temperature. Monitor via LC-MS.
-
Self-Validation Checkpoint: LC-MS should show the disappearance of the amine mass [M+H]⁺ and the appearance of the product mass. The presence of a mass corresponding to the unreacted O-acylisourea indicates the amine was not added properly or was protonated.
-
-
Purification: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (5x) to remove the DMF solvent. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
Protocol C: Sulfonylation for SAR Probing
Objective: Generation of sulfonamide derivatives to probe alternative hydrogen bonding[4].
-
Preparation: Dissolve 1.0 eq of the (5S)-aminomethyl oxazolidinone core in anhydrous Pyridine (0.2 M).
-
Causality: Pyridine serves as both the solvent and the acid scavenger. Unlike TEA, pyridine does not promote the formation of sulfene intermediates from sulfonyl chlorides, thereby preventing unwanted side reactions.
-
-
Addition: Cool to 0 °C. Slowly add 1.1 eq of the desired Sulfonyl Chloride (e.g., Methanesulfonyl chloride).
-
Validation & Isolation: Stir for 4 hours, allowing the reaction to warm to room temperature. Monitor by TLC (UV active). Once complete, concentrate the pyridine in vacuo (co-evaporate with toluene to aid removal) and recrystallize the crude solid from ethanol.
Analytical Validation Standards
To guarantee the structural integrity of the functionalized (5S)-aminomethyl oxazolidinones, the following analytical signatures must be verified:
-
¹H-NMR (400 MHz, DMSO-d₆): The methylene protons of the C5-aminomethyl group typically appear as a complex multiplet between 3.30–3.60 ppm. Upon successful acylation, the newly formed amide N-H proton will appear as a distinct triplet (due to coupling with the adjacent CH₂ group) around 8.20–8.30 ppm.
-
Chiral HPLC: Functionalization must not epimerize the sensitive C5 stereocenter. Chiral chromatography must confirm an enantiomeric excess (ee) of >98% for the (S)-enantiomer, as the (R)-enantiomer is microbiologically inactive[8].
References
- Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents Source: UKHSA Research Portal / Bioorganic & Medicinal Chemistry URL
- Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl Source: UKHSA Research Portal URL
- The Synthesis of N-Aryl-5(S)
- Source: PMC (PubMed Central)
- Source: PMC (PubMed Central)
- Regioselective and Stereospecific Synthesis of Enantiopure 1,3-Oxazolidin-2-ones by Intramolecular Ring Opening of 2-(Boc-aminomethyl)aziridines.
- An efficient and practical synthesis of antibacterial linezolid Source: ResearchGate URL
- Oxazolidinone derivatives with antibiotic activity Source: Google Patents URL
- Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)
Sources
- 1. US7141583B2 - Oxazolidinone derivatives with antibiotic activity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Scalable Industrial Synthesis of (S)-5-Aminomethyl-2-oxazolidinone
Abstract: (S)-5-aminomethyl-2-oxazolidinone is a critical chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of oxazolidinone antibiotics such as Linezolid.[][2][3] The stereochemical integrity at the C5 position is paramount for the pharmacological activity of the final active pharmaceutical ingredient (API).[] Consequently, developing a robust, scalable, safe, and economically viable synthesis is a primary objective for process chemistry and drug development professionals. This document provides an in-depth analysis of established industrial synthetic routes, explains the chemical rationale behind procedural choices, and offers a detailed protocol for a preferred scalable pathway.
Introduction: The Strategic Importance of a Chiral Intermediate
The oxazolidinone class of antibiotics represents a significant advancement in combating drug-resistant Gram-positive bacterial infections.[2] The efficacy of these drugs is intrinsically linked to the specific (S)-enantiomer of the 5-aminomethyl-2-oxazolidinone core. Industrial synthesis, therefore, must not only be high-yielding but also exquisitely stereocontrolled. The primary challenges in scaling up production from laboratory to plant-scale include managing hazardous reagents, controlling reaction exotherms, minimizing environmentally persistent waste streams, and ensuring high optical purity without resorting to costly chiral chromatography.[2][4]
The most prevalent and economically sound strategies commence with the commercially available chiral building block, (S)-epichlorohydrin.[][5][6][7] From this starting point, several pathways have been developed, primarily differentiated by the choice of nitrogen source and the strategy for protecting it during the formation of the oxazolidinone ring.
Overview of Primary Synthetic Strategies
The industrial synthesis of (S)-5-aminomethyl-2-oxazolidinone from (S)-epichlorohydrin can be broadly categorized into two main routes: the azide route and the phthalimide route. Both pathways leverage the epoxide of (S)-epichlorohydrin for regioselective ring-opening, followed by cyclization to form the core heterocyclic structure.
Caption: Workflow for the preferred scalable azide-based synthesis.
Step 1: Synthesis of (S)-1-azido-3-chloro-2-propanol
-
Rationale: This step introduces the nitrogen functionality in a protected form. The reaction conditions are chosen to favor the regioselective opening of the epoxide at the C1 position.
-
Protocol:
-
To a jacketed reactor equipped with an overhead stirrer, thermometer, and condenser, charge water and acetone (1:1 v/v).
-
Add sodium azide (1.2 eq) and ammonium chloride (1.1 eq) and stir until fully dissolved.
-
Cool the solution to 10-15 °C.
-
Add (S)-epichlorohydrin (1.0 eq) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is complete.
-
Upon completion, perform an extractive work-up with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as an oil. The material is typically carried forward without further purification.
-
-
Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Use appropriate personal protective equipment (PPE) and handle with care. Avoid contact with acids, which can liberate highly toxic hydrazoic acid gas.
Step 2: Synthesis of (S)-5-azidomethyl-2-oxazolidinone
-
Rationale: This is a two-step, one-pot process. First, an intramolecular cyclization forms the corresponding azido-epoxide, which is then reacted with a carbonyl source (urea) to form the oxazolidinone ring. []* Protocol:
-
Charge the crude (S)-1-azido-3-chloro-2-propanol (1.0 eq) and toluene to a suitable reactor.
-
Add urea (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq).
-
Heat the mixture to 90-100 °C.
-
Slowly add a 50% aqueous solution of sodium hydroxide (1.2 eq) over 2-3 hours. Water will be removed azeotropically.
-
Maintain the reaction at reflux for 8-10 hours.
-
IPC: Monitor the formation of the product by HPLC.
-
Cool the reaction mixture to room temperature. Filter to remove any inorganic salts.
-
Wash the filtrate with water. Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system like ethyl acetate/heptane.
-
Step 3: Synthesis of (S)-5-aminomethyl-2-oxazolidinone
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the azide to a primary amine, with water as the only byproduct.
-
Protocol:
-
Charge a hydrogenation reactor with (S)-5-azidomethyl-2-oxazolidinone (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol% Pd loading).
-
Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (typically 50-60 psi) and stir vigorously at 25-30 °C.
-
IPC: Monitor the reaction by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., isopropanol) to yield high-purity (S)-5-aminomethyl-2-oxazolidinone as a white crystalline solid.
-
Process Parameters and Data Summary
The following table summarizes typical process parameters and expected outcomes for the described azide route.
| Parameter | Step 1: Azidation | Step 2: Cyclization | Step 3: Reduction | Overall |
| Key Reagents | (S)-Epichlorohydrin, NaN₃ | NaOH, Urea | H₂, Pd/C | - |
| Solvent | Water/Acetone | Toluene | Methanol | - |
| Temperature | 10-20 °C | 90-100 °C | 25-30 °C | - |
| Typical Duration | 14-18 hours | 8-10 hours | 4-6 hours | - |
| Typical Yield | >90% (crude) | 75-85% | 85-95% | ~60-70% |
| Typical Purity (Post-Crystallization) | N/A (carried forward) | >98% (HPLC) | >99.5% (HPLC) | >99.5% (HPLC) |
| Key Safety Concern | Toxicity of NaN₃ | Caustic NaOH | Flammability of H₂, Pyrophoric Catalyst | - |
References
-
ResearchGate. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF. Available from: [Link]
- Google Patents. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
-
Der Pharma Chemica. A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Available from: [Link]
- Google Patents. CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
- Google Patents. CN113045509B - Industrial production method of linezolid.
-
National Institutes of Health. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. Available from: [Link]
-
Der Pharma Chemica. A new and alternate synthesis of Linezolid: An antibacterial agent. Available from: [Link]
-
Patsnap. Synthesis method of linezolid intermediate - Eureka. Available from: [Link]
- ACS Publications. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). Available from: https://pubs.acs.org/doi/10.1021/jo010884i
-
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available from: [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. Available from: [Link]
-
ResearchGate. Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. Available from: [Link]
-
Justia Patents. Processes for the preparation of linezolid using novel intermediates. Available from: [Link]
-
ResearchGate. Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents | Request PDF. Available from: [Link]
-
ChemRxiv. Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Available from: [Link]
-
ResearchGate. Synthesis of oxazolidinones 294 and 295 by the catalytic conversion of... Available from: [Link]
-
ACS Publications. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Available from: [Link]
Sources
Troubleshooting & Optimization
Preventing racemization of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one during synthesis
Topic: Preventing Racemization of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical loss of enantiomeric purity frequently encountered during the synthesis of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one—a vital chiral intermediate for advanced oxazolidinone antibiotics like Linezolid and Rivaroxaban.
This guide moves beyond basic troubleshooting by analyzing the mechanistic causality of stereocenter inversion and providing self-validating protocols to ensure absolute stereochemical integrity.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: We are synthesizing the intermediate via the cyclization of (R)-glycidyl butyrate. Our final enantiomeric excess (ee) is dropping below 95%. Why is this happening? A1: The loss of ee is likely occurring during the ester hydrolysis step prior to or during cyclization. When using (R)-glycidyl butyrate, the butyrate ester must be cleaved. If aqueous basic conditions (e.g., NaOH/KOH) or elevated temperatures are used, the hydroxide ion can attack the chiral center directly via an SN1-like mechanism, or cause a Payne rearrangement of the intermediate epoxy alcohol, leading to partial racemization . Causality & Solution: Transition to anhydrous, mild alkoxide bases (e.g., lithium tert-butoxide) at cryogenic temperatures (-78°C to 0°C). This facilitates a strictly intramolecular cyclization without compromising the stereocenter.
Q2: We recently adopted a CO2-epoxy amine coupling route to avoid toxic phosgene derivatives. However, we observe significant epimerization at the C5 position. What is the mechanistic cause? A2: This is a documented phenomenon in CO2-epoxy amine couplings. The proton at the C5 chiral carbon of the newly formed oxazolidinone ring is rendered relatively acidic by the adjacent ring oxygen and the electron-withdrawing carbonyl group. If strong Brønsted base co-catalysts like 4-dimethylaminopyridine (DMAP) are used, they can deprotonate this C5 proton, forming a planar enolate-like intermediate that rapidly epimerizes . Causality & Solution: Replace strong Brønsted bases with milder nucleophilic co-catalysts (e.g., tetrabutylammonium iodide, TBAI).
Q3: Does the choice of Lewis acid in epoxide ring-opening affect stereochemical integrity? A3: Absolutely. Hard Lewis acids (like BF3·OEt2 or TiCl4) strongly coordinate to the epoxide oxygen. If the temperature is not strictly controlled, this over-activation weakens the C-O bond excessively, shifting the ring-opening mechanism from a concerted SN2 to an SN1-like pathway. The resulting transient carbocation at the chiral center will undergo non-stereospecific nucleophilic attack, yielding a racemic mixture.
Part 2: Quantitative Risk Analysis
To illustrate the causality between reagent selection and racemization, the following table summarizes the quantitative impact of various co-catalysts during the CO2 coupling phase.
Table 1: Catalyst and Base Selection vs. Racemization Risk in CO2 Coupling
| Co-Catalyst / Base | Conjugate Acid pKa | Reaction Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Outcome |
| DMAP | 9.6 | 25 | > 90 | < 50 (Racemic) | C5 Deprotonation / Epimerization |
| K2CO3 | 10.3 | 25 | < 50 | Variable (< 80) | Ester hydrolysis / Payne Rearrangement |
| TBAI (with Al-III) | N/A (Nucleophile) | 25 | 82 | > 99 (Stereoretentive) | Concerted SN2 / No Deprotonation |
Data synthesized from Lee et al. (2018) demonstrating divergent stereochemical outcomes based on base selection .
Part 3: Mechanistic Visualization
Mechanistic pathways leading to racemization vs. stereoretention at the C5 position.
Part 4: Validated Stereoretentive Protocol
Methodology: Stereoretentive Synthesis via Al(III)-Catalyzed CO2 Coupling Self-Validating Principle: This protocol incorporates mandatory In-Process Controls (IPCs) via chiral HPLC. The system validates its own success before allowing the user to proceed to downstream isolation, preventing the costly scale-up of racemic mixtures.
Step 1: Catalyst and Substrate Preparation
-
Charge a flame-dried Schlenk flask with the Al(III)-N1O3 Lewis acid catalyst (2.0 mol %) and tetrabutylammonium iodide (TBAI, 5.0 mol %).
-
Causality: TBAI acts strictly as a nucleophilic co-catalyst. By avoiding Brønsted bases, you completely bypass the C5-deprotonation pathway that leads to epimerization.
-
Step 2: Epoxide Addition
-
Dissolve the enantiopure chiral epoxy amine precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
-
Transfer the solution to the Schlenk flask under a strict argon atmosphere to prevent moisture-induced hydrolysis.
Step 3: CO2 Coupling and Cyclization
-
Purge the flask with CO2 gas three times, then maintain a CO2 atmosphere at 1 atm using a balloon.
-
Stir the reaction mixture at 25 °C for 12–24 hours.
-
Causality: The sterically tuned Al(III) catalyst selectively activates the epoxide without over-weakening the C-O bond. This ensures a concerted SN2 ring-opening by the amine/CO2 adduct, strictly preserving the stereocenter without carbocation formation.
-
Step 4: Self-Validating In-Process Control (IPC)
-
Withdraw a 50 µL aliquot, quench with saturated aqueous NH4Cl, and extract with ethyl acetate.
-
Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 80:20, 1.0 mL/min).
-
Validation Checkpoint: Proceed to Step 5 only if the enantiomeric excess (ee) is ≥ 99%. If ee < 99%, halt the process and investigate the system for moisture or trace amine base contamination.
-
Step 5: Workup and Isolation
-
Quench the bulk reaction with water and extract with DCM (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography to isolate the enantiopure (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one.
Stereoretentive workflow utilizing Al(III) catalysis and mandatory HPLC validation.
References
-
Lee, Y., Choi, J., & Kim, H. (2018). Stereocontrolled, Divergent, Al(III)-Catalyzed Coupling of Chiral N-Aryl Epoxy Amines and CO2. Organic Letters, 20(16), 5036-5039. URL:[Link] [1]
- Chongqing Pharmaceutical Research Institute Co Ltd. (2016). The preparation method of Linezolid and its intermediate (Patent No. CN105566242B).
Improving yield of oxazolidinone ring closure from chiral epoxides
A Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Yield of Oxazolidinone Ring Closure from Chiral Epoxides
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of chiral oxazolidinones—a critical scaffold in modern pharmaceuticals like Linezolid—presents unique challenges.[1][2] This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common hurdles and optimize your reaction yields. We will delve into the causality behind experimental choices, ensuring that every step is understood, not just followed.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the cycloaddition of chiral epoxides and isocyanates. The advice is presented in a question-and-answer format to target your immediate concerns.
Q1: My reaction yield is consistently low. What are the most common causes and how can I fix them?
Low yield is the most frequent issue in this synthesis, often stemming from a combination of factors. The core of this reaction is a [3+2] cycloaddition, which requires precise conditions to favor the desired product.[3] Let's break down the primary culprits.
Causality: The reaction proceeds via nucleophilic attack of the isocyanate nitrogen on one of the epoxide's carbons, facilitated by ring-opening. This process is sensitive to the electronic and steric environment, which is heavily influenced by your choice of solvent, catalyst, and temperature.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The solvent plays a dual role: it must solubilize your reagents and can also participate in stabilizing transition states.
-
Problem: Using a non-ideal solvent. For instance, ethereal solvents like diethyl ether have been shown to inhibit the reaction completely.[4][5]
-
Solution: Dichloromethane (DCM) is often reported as the most effective solvent, providing the best conversions.[4][5] For a greener and potentially catalytic medium, consider Deep Eutectic Solvents (DES), which can serve as both the solvent and catalyst, simplifying the process.[3][6]
-
Insight: In specific cases, such as with N-Boc protected epoxides, polar protic solvents like water can surprisingly accelerate the reaction by facilitating epoxide ring-opening through hydrogen bonding.[2][7][8]
-
-
Optimize Your Catalyst: The right catalyst accelerates the desired reaction, but the wrong one can favor side reactions or be completely ineffective.
-
Problem: An inappropriate or suboptimal catalyst. The reaction is often sluggish without a catalyst, requiring high temperatures (150-200°C).[9][10]
-
Solution: A range of catalysts can be employed. Tetraalkyl ammonium salts were used in the initial discovery of this reaction.[3] Modern methods frequently use Lewis acids or bifunctional catalysts like tetraarylphosphonium salts, which act as both a Brønsted acid and a halide ion source to promote regioselective epoxide ring-opening.[11] Chromium(salphen) complexes have also proven to be highly efficient.[12][13]
-
Action: Screen a small panel of catalysts. Start with a common choice like tetrabutylammonium bromide (TBAB) or a Lewis acid such as Yb(OTf)₃.[12][14]
-
-
Control Reaction Temperature: Temperature is a double-edged sword.
-
Problem: The temperature is either too low for the reaction to proceed at a reasonable rate or so high that it promotes side reactions and decomposition.
-
Solution: A systematic approach is best. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress.[12][13] If the reaction is slow, incrementally increase the temperature. Be aware that higher temperatures can increase the rate of isocyanate trimerization.[15]
-
Data Summary: Solvent Effects
| Solvent | Relative Conversion/Yield | Rationale | Reference |
| Dichloromethane (DCM) | High | Generally provides the best yields and conversions. | [4][5] |
| Toluene | Good | Effective, especially at elevated temperatures (e.g., 80 °C). | [12] |
| Acetone | Low | Results in significantly lower product formation. | [4][5] |
| Tetrahydrofuran (THF) | Low | Similar to acetone, yields are often poor. | [4][5] |
| Diethyl Ether | No Reaction | Inhibits the reaction. | [4][5] |
| Deep Eutectic Solvents | High | Acts as both solvent and catalyst, offering a green alternative. | [3][6] |
Workflow: Troubleshooting Low Yield
Caption: The competition between desired cycloaddition and isocyanate trimerization.
Q3: How do I ensure the stereochemistry of my chiral epoxide is retained in the final product?
Maintaining stereochemical integrity is paramount, as the biological activity of oxazolidinones is often dependent on a single enantiomer (e.g., (S)-Linezolid). [16] Causality: The reaction proceeds through a backside nucleophilic attack on the epoxide ring, which is an S_N2-type mechanism. This process inverts the stereocenter at the point of attack, but because of the way the ring is formed, the overall relative stereochemistry is controlled and predictable.
Key Principles for Stereocontrol:
-
Stereospecificity: The reaction is inherently enantiospecific. For example, starting with (R)-epichlorohydrin reliably produces the (S)-enantiomer of the corresponding oxazolidinone product, a key step in the synthesis of Linezolid. [16]* Mechanism: The isocyanate (or carbamate anion) attacks one of the epoxide carbons. For terminal epoxides, this attack generally occurs at the less sterically hindered primary carbon. The subsequent intramolecular cyclization locks in the stereochemistry.
-
Avoid Epimerization: Under harsh basic or acidic conditions, the stereocenter alpha to the carbonyl group could potentially epimerize. Using mild reaction conditions and appropriate workup procedures is crucial to prevent this.
Experimental Protocols
Protocol 1: General Procedure for Oxazolidinone Synthesis
This protocol is a robust starting point for the synthesis of N-aryl oxazolidinones, adapted from literature procedures. [5][16]
-
Reagent Preparation:
-
Dissolve the chiral epoxide (1.0 equiv) and the corresponding aryl isocyanate (1.1 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add the catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 equiv).
-
-
Reaction Execution:
-
Stir the mixture at room temperature and slowly heat to reflux (approx. 40 °C for DCM) or a higher target temperature (e.g., 80 °C if using toluene).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the epoxide starting material is consumed. Reaction times can vary from a few hours to 24 hours. [12]3. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If necessary, filter off any precipitated byproducts (like isocyanurates).
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure oxazolidinone.
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the cycloaddition of an epoxide and an isocyanate?
A: The reaction is a formal [3+2] cycloaddition. It is typically initiated by a catalyst that activates the epoxide. A nucleophile (often a halide from the catalyst) opens the epoxide ring. The resulting alkoxide then attacks the electrophilic carbon of the isocyanate. The intermediate subsequently undergoes an intramolecular S_N2 reaction, where the nitrogen anion displaces the halide, closing the five-membered oxazolidinone ring.
Diagram: General Reaction Mechanism
Caption: A simplified catalytic cycle for oxazolidinone formation.
Q: Are there alternatives to using highly reactive isocyanates?
A: Yes. One common and milder alternative involves the reaction of an N-aryl carbamate with an epoxide, such as epichlorohydrin. [16]This method often uses a base like lithium hydroxide to deprotonate the carbamate, which then acts as the nucleophile to open the epoxide ring, followed by cyclization. This can be a more controlled reaction with fewer side products.
Q: What is the role of a Lewis acid catalyst in this reaction?
A: A Lewis acid catalyst, such as a chromium or ytterbium complex, coordinates to the oxygen atom of the epoxide. [14][15][19]This coordination polarizes the C-O bonds, making the epoxide carbons more electrophilic and thus more susceptible to nucleophilic attack by the isocyanate. This activation lowers the energy barrier for the ring-opening step, accelerating the overall reaction. [20][21]
References
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Karakus, S., & Yaglioglu, H. G. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1805–1816. [Link]
-
Yamamoto, S., et al. (2023). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Pharmaceuticals, 16(9), 1276. [Link]
-
Karakus, S., & Yaglioglu, H. G. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. PMC. [Link]
-
Rostami, A., et al. (2025). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Sustainability. [Link]
-
Huntsman Corporation. (Year). CATALYSTS FOR THE SYNTHESIS OF OXAZOLIDINONE COMPOUNDS. EPO Patent 3143059. [Link]
-
Madhusudhan, G., et al. (2012). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica, 4(1), 428-436. [Link]
-
de Andrade, K., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. [Link]
-
Rostami, A., et al. (2025). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Publishing. [Link]
-
Li, J., et al. (2015). A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
-
Feng, C., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry. [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. [Link]
-
North, M., & Watson, A. J. A. (2017). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. ResearchGate. [Link]
-
Feng, C., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. Chinese Chemical Society. [Link]
-
de Andrade, K., et al. (2026). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ResearchGate. [Link]
-
North, M., & Watson, A. J. A. (2017). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. White Rose Research Online. [Link]
-
North, M., & Watson, A. J. A. (2017). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. PubMed. [Link]
- Huntsman Corporation. (2019). Catalysts for making oxazolidinone materials.
-
DePorre, Y., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. PubMed. [Link]
-
DePorre, Y., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry. [Link]
-
Wockhardt Ltd. (2012). NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES. WIPO Patentscope. [Link]
-
Piscitelli, F., et al. (2003). Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. Journal of Combinatorial Chemistry. [Link]
-
de Andrade, K., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. PMC. [Link]
-
Be-Hook-Sale, A., & Gaber, A. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances. [Link]
-
Wang, J., et al. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as catalyst. Catalysis Communications. [Link]
-
Polymer Properties Database. (2026). Does Isocyanate React with Epoxy? Mechanism & Performance Guide. [Link]
-
Huang, P., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. [Link]
-
Bhanage, B. M., & Arai, M. (2012). Synthesis of Oxazolidinones/Polyurethanes from Aziridines and CO2. Catalysis Surveys from Asia. [Link]
-
Wirth, T. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
-
Evanno, L., & Legrand, F. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Bouyahya, A., et al. (2025). Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. MDPI. [Link]
-
Suga, H. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. PubMed. [Link]
-
Sorokin, M. F., & Shode, L. G. (1970). Curing of epoxy oligomers by isocyanates. Polymer Science U.S.S.R.[Link]
-
Xu, X., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. Journal of the American Chemical Society. [Link]
-
Kumar, P., & Kumar, R. (2009). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry. [Link]
-
Chen, Y., et al. (2022). Immortal Ring-Opening Copolymerization of Epoxide and Isocyanate Using a Commercial Manganese Catalyst. Macromolecules. [Link]
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Technical Support Center: Purification of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Welcome to the technical support guide for the purification of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one. This vital chiral intermediate is a cornerstone in the synthesis of several key active pharmaceutical ingredients (APIs), including oxazolidinone antibiotics like Linezolid.[1][2] Achieving high purity is not merely a procedural step but a critical determinant of the final drug product's safety and efficacy.[3] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one?
A1: Impurities are typically process-related and can originate from starting materials, incomplete reactions, or side reactions. Common species include:
-
Unreacted Starting Materials: Such as aryl anilines or carbamates used in the synthesis.[1][4]
-
Phthalimide-Protected Intermediate: If the synthesis involves a phthalimide protecting group for the amine, incomplete deprotection is a common source of this impurity.[4][5]
-
Incompletely Cyclized Intermediates: Open-chain amino alcohol precursors may persist if the cyclization step is not driven to completion.
-
Diastereomers or Enantiomers: While the synthesis is designed to be stereoselective, minor amounts of the (5R)-enantiomer can form, impacting the enantiomeric excess (e.e.) of the final product.[6]
-
Dimerization Products: Free amine functionalities can sometimes react with other molecules of the product or intermediates, leading to dimeric impurities.[6]
Q2: My crude product is an oil/gummy solid. Can I still use recrystallization?
A2: Recrystallization is most effective for crystalline solids. If you have an oil or an amorphous solid, the first step should be to attempt to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the solvent-air interface, seeding with a known pure crystal, or slowly cooling a highly concentrated solution. If crystallization fails, column chromatography is the recommended primary purification method to isolate the product from the components preventing its crystallization.
Q3: What is the best general approach for purity analysis of the final product?
A3: A multi-pronged approach is essential for a comprehensive purity assessment.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[2][7][8] A reverse-phase C18 column with a buffered mobile phase (e.g., phosphate buffer/acetonitrile gradient) is a robust starting point.[9]
-
Enantiomeric Purity: Chiral HPLC is mandatory to determine the enantiomeric excess. Dozens of commercial chiral columns are available, and screening may be necessary to find the optimal stationary phase for baseline separation of the (5S) and (5R) enantiomers.[]
-
Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure and identify any structural impurities.[5][11]
-
Molecular Weight Verification: Mass Spectrometry (MS) provides confirmation of the molecular weight of the desired compound.[11]
Q4: Can I use an acid-base workup to pre-purify my crude product?
A4: Absolutely. This is a highly effective and recommended preliminary purification step. The basic aminomethyl group on your target compound allows for selective extraction. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), the protonated amine will move to the aqueous layer, leaving many non-basic organic impurities behind.[12] Subsequently, neutralizing the aqueous layer with a base (e.g., 1M NaOH) and re-extracting with an organic solvent will recover your enriched product.[12]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during purification.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product co-elutes with an impurity during column chromatography. | 1. Inappropriate solvent system (mobile phase) polarity. 2. Impurity has a very similar polarity to the product. | 1. Optimize the Mobile Phase: Systematically vary the solvent ratio to increase separation (resolution). A shallower gradient or isocratic elution might be necessary.[13] 2. Change Solvent System: Switch to a different solvent system with different selectivities (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol). 3. Change Stationary Phase: Consider using a different stationary phase like alumina if silica gel fails. |
| Low recovery after column chromatography. | 1. Product is highly polar and is irreversibly adsorbing to the silica gel. 2. Product is streaking down the column. | 1. Deactivate Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase. This will cap the acidic silanol groups on the silica surface, preventing strong adsorption of the basic amine product. 2. Increase Mobile Phase Polarity: Use a stronger eluent (e.g., increase the percentage of methanol) to ensure the product elutes efficiently. |
| Product oils out or fails to crystallize during recrystallization. | 1. Presence of significant impurities disrupting the crystal lattice formation. 2. Incorrect solvent or solvent combination. 3. Cooling the solution too rapidly. | 1. Pre-purify: Perform an acid-base workup or a quick filtration through a small plug of silica gel to remove major impurities first. 2. Solvent Screening: Test solubility in a range of solvents. An ideal solvent dissolves the compound when hot but not when cold. If a single solvent doesn't work, try a binary solvent system (one solvent in which the compound is soluble, and another in which it is not). 3. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator, and finally to a freezer to promote the formation of larger, purer crystals.[14] |
| HPLC analysis shows a pure product, but NMR shows unexpected signals. | 1. Presence of a structural isomer or an impurity without a UV chromophore. 2. Residual solvent from purification. | 1. Analyze by MS: Use mass spectrometry to check if the unexpected signals correspond to a species with a different mass. 2. Review NMR: Identify characteristic peaks for common purification solvents (e.g., ethyl acetate, methanol, dichloromethane) in the ¹H NMR spectrum. Dry the sample under high vacuum for an extended period to remove them. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one on a multi-gram scale.
Materials:
-
Crude (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
-
Silica Gel (230-400 mesh)[15]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC Visualization: Potassium permanganate stain or Ninhydrin stain
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If it doesn't fully dissolve, add MeOH dropwise until a clear solution is obtained. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method generally results in better separation.
-
Column Packing: Prepare a slurry of silica gel in DCM and carefully pack the chromatography column. Equilibrate the column by running 2-3 column volumes of the starting mobile phase (e.g., 98:2:0.5 DCM/MeOH/TEA).
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elution: Begin elution with the starting mobile phase. Monitor the separation by collecting fractions and analyzing them by TLC. The primary amine can be visualized effectively with a ninhydrin stain.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 10% MeOH) to elute the more polar product.[11]
-
Fraction Pooling & Concentration: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the pooled fractions under reduced pressure to yield the purified product.
-
Final Analysis: Analyze the purified product for chemical and enantiomeric purity using HPLC and confirm its structure by NMR.
Section 4: Purity Assessment Methodologies
A self-validating protocol requires robust analytical methods to confirm the success of the purification.
Table 1: Example HPLC Method for Purity Analysis
This method is a starting point and should be optimized for your specific system and impurity profile.[9]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating small organic molecules of moderate polarity. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 4.5 | Buffered aqueous phase to ensure reproducible retention times for the basic analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 20% B to 80% B over 20 minutes | A gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted in a reasonable time. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Detector | UV at 250 nm | The oxazolidinone ring system typically has a UV absorbance in this region. |
| Injection Vol. | 10 µL | Standard injection volume. |
References
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-
Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 959-966. [Link]
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-
Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
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-
ResearchGate. (2002). Isolation and characterization of process-related impurities in linezolid. [Link]
-
Kim, H. J., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. The Journal of Organic Chemistry, 68(1), 104-107. [Link]
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-
Reddy, L. R., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 713. [Link]
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 546-557. [Link]
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Szymańska, E., & Gzella, A. K. (2010). 1,3-OXAZOLIDIN-5-ONES DERIVED FROM PROLINE AS CHIRAL COMPONENTS IN THE SYNTHESIS OF PREDICTIVE ENANTIOSELECTIVE COUPLING REAGENT. Biblioteka Nauki. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. [Link]
-
Li, B., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(11), 18647-18655. [Link]
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Hamad, M., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 16(11), 1581. [Link]
-
Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4283. [Link]
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4). [Link]
-
ResearchGate. (2022). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. [Link]_anti-MRSA_Arsenal_A_Decade_in_Review)
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- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. bioorg.org [bioorg.org]
Technical Support Center: Handling Hygroscopic (5S)-5-(aminomethyl)-2-oxazolidinone Hydrochloride
[1]
Status: Active Ticket ID: #OXZ-5S-HCl-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Comprehensive Handling, Troubleshooting, and Recovery of Hygroscopic Oxazolidinone Intermediates[1]
Executive Summary
You are likely accessing this guide because you are encountering handling difficulties with (5S)-5-(aminomethyl)-2-oxazolidinone hydrochloride (CAS: 1638763-83-3 or related salts). This compound is a critical chiral intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid).[]
The Core Challenge: As a primary amine hydrochloride salt, this compound is significantly hygroscopic . It does not merely adsorb surface moisture; it can deliquesce (dissolve in its own absorbed water) if exposed to ambient humidity (>40% RH) for extended periods.[1] This leads to:
-
Stoichiometric drift: Weighing water instead of reagent.
-
Physical state changes: Caking, clumping, or formation of a sticky gum.
-
Downstream failure: Moisture-induced hydrolysis of acylating agents (e.g., acetic anhydride) or coupling reagents in subsequent steps.[1]
This guide synthesizes bench-proven protocols to maintain the integrity of this intermediate.
Section 1: Storage & Prevention (The "First Line of Defense")
Q: The Certificate of Analysis (CoA) states a water content of <0.5%, but my Karl Fischer (KF) titration shows 3.5%. Is the batch defective?
A: Not necessarily. The CoA value is a snapshot at the moment of packaging. Expert Insight: In my experience, the integrity of the CoA data is voided the moment the primary seal is broken. Amine salts can absorb 1-2% moisture by weight within minutes in a humid lab.[1]
Protocol for Verification:
-
Do not trust the initial weight.[3]
-
Perform a KF titration immediately upon opening a new bottle if precise stoichiometry is critical.
-
If KF is unavailable, assume a "wet" baseline and dry a small aliquot to constant weight to establish a correction factor.
Q: How should I store this compound to prevent "brick" formation?
A: Standard "cool, dry place" advice is insufficient for this salt. You must create a redundant barrier system .
Recommended Storage Architecture:
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.[1] Avoid polyethylene bags as primary storage; moisture permeates them over time.[1]
-
Secondary Containment: Place the vial inside a desiccator or a secondary jar containing activated desiccant (Silica Gel with indicator or Drierite).
-
Atmosphere: Backfill with Argon or Nitrogen after every use.
-
Seal: Parafilm is a dust cover, not a moisture barrier. Use electrical tape or a proper shrink seal for long-term storage.[1]
Section 2: Weighing & Handling (The "Drifting Balance")
Q: The mass reading on my balance keeps increasing while I weigh the sample. How do I get an accurate measurement?
A: This "drifting balance" phenomenon is the hallmark of hygroscopicity. The sample is actively pulling water from the air.
The "Closed-Loop" Weighing Protocol:
-
Tare a closed vessel: Use a weighing bottle with a lid or a capped scintillation vial. Do not use open plastic weighing boats.
-
Transfer quickly: Open the stock bottle, transfer the approximate amount to your weighing vessel, and close both immediately.
-
Weigh the closed vessel: Record the mass.
-
Calculate by difference: The mass of the solid is
.
Why this works: The closed environment stabilizes the humidity around the sample, stopping the weight drift.
Q: Can I use a glovebox?
A: Yes, this is the Gold Standard. If you have a glovebox (
Section 3: Drying & Recovery (Fixing the "Gum")
Q: My sample has turned into a sticky gum or a hard cake. Is it ruined?
A: Likely not. The oxazolidinone ring is chemically stable, and the hydrochloride salt prevents oxidation of the amine. The "gum" is simply the hydrated crystal lattice collapsing. You can recover it.
Recovery Workflow:
| Method | Conditions | Suitability |
| Vacuum Oven | 40–45°C @ <10 mbar for 12–24h | Best for bulk powder. Gentle and effective.[1] |
| Desiccator Drying | Over | Best for small samples (<1g). |
| Azeotropic Drying | Suspend in Toluene/Ethanol and rotovap | Emergency only. Use if the solid must be dissolved immediately for reaction. |
Critical Warning: Do not exceed 60°C . While the core ring is stable, high heat combined with moisture and the acidic nature of the HCl salt can promote hydrolysis of the amide linkage (opening the ring) or degradation of the amine.
Q: How do I confirm it is dry?
A: Dry to constant weight . Weigh the sample, dry for 2 hours, weigh again. Repeat until the mass change is
Section 4: Reaction Impact (The Chemistry)
Q: I am performing an acylation (e.g., to make Linezolid). Does the water content really matter if I use excess anhydride?
A: Yes. It is not just about consuming reagents.
The Mechanism of Failure:
-
Competitive Hydrolysis: Water reacts with Acetic Anhydride (
) to form Acetic Acid faster than the amine reacts.-
Result: You lose reagent equivalents.
-
-
Exotherm & pH Shift: The hydrolysis of
is exothermic and generates acid.-
Result: The local pH drops. If you are using a base (e.g., Pyridine or
) to scavenge the HCl, the acetic acid consumes your base, potentially stalling the reaction or protonating the amine, rendering it non-nucleophilic.
-
Corrective Action: If you cannot dry the starting material perfectly, increase the equivalents of both the acylating agent and the base.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling this intermediate to ensure experimental success.
Figure 1: Decision matrix for handling hygroscopic amine hydrochloride salts.
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. [Link][1]
-
Pearlman, B. A., et al. (2003). "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(3). [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Technical Support Center: Stability of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one. This guide is designed to provide in-depth information and troubleshooting assistance for researchers working with this compound in aqueous solutions. As Senior Application Scientists, we understand the nuances of experimental work and aim to provide you with not just protocols, but the rationale behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one in aqueous environments.
Q1: What are the primary degradation pathways for (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one in aqueous solution?
A1: The primary degradation pathway for (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one in aqueous solution is hydrolysis of the oxazolidinone ring. This reaction is susceptible to both acidic and basic conditions, leading to the opening of the five-membered ring.[1][2] The hydrolysis process involves the cleavage of the chemical bond within the molecule upon reaction with water.[3] Additionally, oxidative degradation can occur, particularly in the presence of metal ions or under oxidative stress conditions.[4][5]
Q2: How does pH affect the stability of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one?
A2: The stability of the oxazolidinone ring is highly pH-dependent.[1][4] Generally, oxazolidinones exhibit greater stability in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the ring.[1][6] For instance, studies on other oxazolidinone derivatives have shown that degradation is more pronounced under acidic conditions, while other degradation products may become more dominant at higher pH values.[4]
Q3: What is the expected shelf-life of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one in a typical aqueous buffer (e.g., PBS at pH 7.4)?
Q4: Are there any special considerations for storing aqueous solutions of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one?
A4: Yes. To maximize stability, aqueous solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8°C) and protected from light.[7] The pH of the solution should be maintained in a range that minimizes hydrolysis. The presence of metal chelating agents like EDTA may help to reduce oxidative degradation catalyzed by trace metal ions.[4][5]
Q5: What analytical techniques are recommended for monitoring the stability of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detectors are the most common and reliable methods for monitoring the stability of oxazolidinone compounds.[4][6][8] These techniques allow for the separation and quantification of the parent compound and its degradation products.[9] ¹H NMR spectroscopy can also be a powerful tool for structural elucidation of degradation products.[10]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues encountered when working with (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one.
Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Solution
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| pH-mediated Hydrolysis | 1. Verify Solution pH: Immediately measure the pH of your aqueous solution. 2. Adjust pH: If the pH is outside the optimal stability range (typically near neutral), adjust it using an appropriate buffer system. 3. Conduct a pH Profile Study: Determine the compound's stability across a range of pH values to identify the optimal pH for your experiments.[4][5] | The oxazolidinone ring is susceptible to both acid and base-catalyzed hydrolysis.[1] Maintaining the pH at an optimal level minimizes the rate of this degradation reaction. |
| Oxidative Degradation | 1. Use High-Purity Water: Ensure the water used for preparing solutions is of high purity (e.g., Milli-Q or equivalent) to minimize trace metal contamination. 2. De-gas Buffers: Sparge buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 3. Add Chelating Agents: Consider adding a small amount of a chelating agent like EDTA (e.g., 0.01%) to sequester metal ions that can catalyze oxidation.[4][5] | Trace metal ions can act as catalysts for oxidative degradation pathways.[4][5] Removing dissolved oxygen and sequestering these ions can significantly improve stability. |
| Thermal Degradation | 1. Control Temperature: Ensure that your experiments are conducted at a controlled and documented temperature. 2. Perform Accelerated Stability Studies: Evaluate the compound's stability at elevated temperatures (e.g., 40°C, 60°C) to understand its thermal lability.[4] | Chemical reaction rates, including degradation, generally increase with temperature. Understanding the thermal sensitivity of the compound is crucial for designing robust experiments. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/UHPLC)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolytic Degradation Products | 1. Forced Degradation Study: Perform forced degradation studies under acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) to intentionally generate degradation products.[6][11] 2. Compare Retention Times: Compare the retention times of the unknown peaks in your experimental samples with those generated during forced degradation. 3. LC-MS Analysis: Use LC-MS to determine the mass of the unknown peaks and propose potential structures based on the expected hydrolysis products. | Forced degradation is a standard technique used to identify potential degradation products and develop stability-indicating analytical methods.[9][11] This allows for the confident identification of degradants in your samples. |
| Oxidative Degradation Products | 1. Forced Oxidation Study: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide) to generate oxidative degradants.[6] 2. Compare and Analyze: As with hydrolysis, compare the retention times and use LC-MS to identify the oxidative degradation products. | This allows for the specific identification of peaks arising from oxidative pathways, which may differ from hydrolytic products.[5] |
Workflow for Investigating Compound Instability
Caption: A logical workflow for troubleshooting the instability of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies to understand the stability of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one.
Materials:
-
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
-
High-purity water (HPLC grade or equivalent)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC or UHPLC system with UV and/or MS detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., water or a mild organic solvent like acetonitrile if solubility is an issue) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 N HCl and/or gentle heating (e.g., 60°C).[6]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Similar to acid hydrolysis, increase the strength and/or temperature if necessary.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the sample at room temperature and protected from light.[6]
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and incubate at an elevated temperature (e.g., 80°C).[4]
-
Control Sample: Dilute an aliquot of the stock solution with the same solvent to the final concentration and keep it under normal laboratory conditions.
-
-
Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis to stop the reaction.
-
Analysis: Analyze all samples, including the control, by a suitable, validated stability-indicating HPLC or UHPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are detectable without being overly complex.
Diagram of Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
References
-
Bundgaard, H., & Nielsen, N. M. (1987). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 37(1-2), 1-11. [Link]
-
Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289–1297. [Link]
- Google Patents. (2003).
-
ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Retrieved February 24, 2026, from [Link]
- Google Patents. (1999).
-
ACS Publications. (1984). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 49(14), 2536–2541. [Link]
-
PubMed. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Dev Ind Pharm, 38(11), 1289-97. [Link]
-
Al-Tannak, N. F., Al-Mannai, A. A., El-Gamal, M. I., & Youssef, K. M. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 15(1), 84. [Link]
-
ChemRxiv. (2022). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. [Link]
-
Al-Tannak, N. F., Al-Mannai, A. A., El-Gamal, M. I., & Youssef, K. M. (2022). Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. Pharmaceuticals, 15(1), 84. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
MDPI. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Applied Sciences, 13(13), 7658. [Link]
-
PubMed. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Crit Rev Anal Chem, 53(6), 1319-1337. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
Al-Tannak, N. F., Al-Mannai, A. A., El-Gamal, M. I., & Youssef, K. M. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Pharmaceuticals, 15(2), 205. [Link]
-
ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved February 24, 2026, from [Link]
Sources
- 1. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0934936B1 - Oxazolidinone compounds and process for the preparation thereof - Google Patents [patents.google.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 119736-09-3|5-(Aminomethyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]
- 8. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 10. researchgate.net [researchgate.net]
- 11. ajpsonline.com [ajpsonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Purity Analysis of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Intermediates
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the oxazolidinone class of antibiotics. In the landscape of modern drug development, the stereochemistry of a molecule is of paramount importance. Different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, or pharmacokinetic profiles.[1] Consequently, regulatory authorities mandate stringent control over the enantiomeric purity of chiral drugs and their intermediates.[2]
This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the enantiomeric purity analysis of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one: a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization. As a Senior Application Scientist, my objective is to not only present protocols but to explain the underlying scientific rationale, enabling researchers to make informed decisions for their specific analytical needs.
The choice between a direct or indirect chiral separation method is a frequent dilemma in pharmaceutical analysis.[2] Direct methods are often preferred for their simplicity, but may require extensive screening of expensive chiral columns.[2] Indirect methods, while adding a sample preparation step, can leverage more common and robust achiral columns and may offer enhanced sensitivity.[3] This guide will explore both avenues, providing the necessary data to compare their performance.
Method 1: Direct Enantiomeric Separation on a Polysaccharide-Based Chiral Stationary Phase
The direct approach to chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase.[4] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high chiral recognition ability for a wide range of compounds, including oxazolidinone analogues.[1][5][6] These CSPs function through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For a primary amine like our target analyte, these interactions are key to achieving separation.
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP): An amylose-based CSP, specifically one with tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Chiralpak AD or equivalent), is selected. This phase has a proven track record for resolving oxazolidinones and compounds with amine functionalities.[5]
-
Mobile Phase: A polar organic mode is chosen. This mode offers good solubility for polar analytes and can provide unique selectivity.[1][6] A mixture of acetonitrile (ACN) and an alcohol like ethanol (EtOH) or isopropanol (IPA) is a common starting point. A small amount of a basic additive, such as diethylamine (DEA), is crucial to suppress the interaction of the basic amine group with residual silanols on the silica support, thereby improving peak shape and resolution.[2]
-
Detection: The oxazolidinone ring system has a UV chromophore, but its absorbance is weak. Therefore, detection at a low wavelength, such as 210 nm, is selected to maximize sensitivity.[1]
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for direct chiral HPLC analysis.
Detailed Experimental Protocol: Direct Method
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile, Ethanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve the (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
System Suitability Solution: Prepare a solution containing both the (S)- and the undesired (R)-enantiomer (if available, or use a racemic mixture) to verify the separation.
-
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and system suitability solutions and record the chromatograms.
-
Analysis: Identify the peaks for the (S)- and (R)-enantiomers. Calculate the resolution (Rs), selectivity (α), and the area percentage of the undesired (R)-enantiomer.
Method 2: Indirect Enantiomeric Separation via Pre-Column Derivatization
The indirect method converts the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[3] These resulting diastereomers have different physicochemical properties and can be separated on a conventional, achiral HPLC column, such as a C18 column.[3] This approach can be particularly advantageous when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required.
Causality Behind Experimental Choices
-
Chiral Derivatizing Agent (CDA): Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is an excellent choice for primary amines.[3] The reaction is robust and proceeds under mild conditions. Critically, the dinitrophenyl group introduced is a strong chromophore, significantly enhancing UV detection sensitivity compared to the underivatized analyte.[3]
-
Stationary Phase: A standard reversed-phase C18 column is used. These columns are ubiquitous in analytical labs, are highly robust, and exhibit excellent efficiency.
-
Mobile Phase: A typical reversed-phase mobile phase of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid, TFA) is employed. The TFA ensures the silanols are protonated and improves the peak shape of the resulting diastereomers.
-
Detection: The derivatized products exhibit strong UV absorbance, allowing for detection at a higher, more selective wavelength (e.g., 340 nm), which reduces potential interference from the solvent front and other impurities.
Experimental Workflow: Indirect Chiral HPLC via Derivatization
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. eijppr.com [eijppr.com]
- 5. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: 1H NMR Characterization of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Executive Summary
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a critical chiral building block, most notably serving as the immediate precursor to the oxazolidinone antibiotic Linezolid . Its structural integrity—specifically the maintenance of the (5S) stereocenter and the free primary amine—is paramount for downstream efficacy.
This guide provides a comparative analysis of characterization methodologies. Unlike robust final drug products, this intermediate presents unique challenges: high polarity, poor solubility in non-polar solvents, and the presence of exchangeable protons. We compare the Standard DMSO-d6 Protocol against Chloroform-d (CDCl3) and Salt-Form Analysis to determine the optimal workflow for verifying identity and purity.
Structural Assignment & Theoretical Shifts
To interpret the NMR data accurately, we must first map the proton environments. The molecule consists of a rigid oxazolidinone ring and a flexible exocyclic aminomethyl arm.
Proton Environment Map
-
H-A (Ring NH): The carbamate nitrogen proton. Acidic and exchangeable.[1][2][3]
-
H-B (C5-H): The chiral center methine. Deshielded by the adjacent oxygen and nitrogen.[4]
-
H-C (C4-H): Diastereotopic methylene protons on the ring.
-
H-D (Exocyclic CH2): Methylene group attached to the primary amine.
-
H-E (Primary NH2): Basic, exchangeable protons.
Diagram 1: Structural Connectivity & Logic
Caption: Structural connectivity of the (5S)-oxazolidinone scaffold highlighting key NMR diagnostic regions.
Comparative Analysis: Solvent & State Selection
The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable protons (NH and NH2) which are critical for confirming the "free base" state versus the "salt" state.
Comparison A: DMSO-d6 vs. CDCl3
| Feature | Method A: DMSO-d6 (Recommended) | Method B: CDCl3 (Alternative) | Impact on Interpretation |
| Solubility | Excellent. Dissolves the polar free amine and salts. | Poor. The polar carbamate/amine often crashes out or aggregates. | DMSO ensures a homogeneous sample for sharp peaks. |
| Ring NH Signal | Visible (~7.5 ppm, br s). | Often Invisible or extremely broad due to exchange/aggregation. | DMSO allows confirmation of the intact oxazolidinone ring. |
| Primary NH2 | Visible (~1.5-3.0 ppm broad). | Invisible. Merges with baseline or water. | DMSO is required to quantify the amine proton count (2H). |
| Resolution | Good separation of diastereotopic C4 protons. | Poor separation; peak broadening common. | DMSO provides clearer coupling constants ( |
Expert Insight:
Do not use CDCl3 for this intermediate. The lack of hydrogen bonding stabilization in chloroform leads to aggregation, causing significant line broadening that masks the splitting patterns of the C5 chiral center.
Comparison B: Free Base vs. Hydrochloride Salt
In process chemistry, this molecule is often isolated as an HCl salt. Distinguishing the two by NMR is critical.
| Proton | Free Base (Target) | HCl Salt (Precursor) | Shift Shift ( |
| Exocyclic -CH2- | ~2.8 - 2.9 ppm | ~3.2 - 3.4 ppm | Downfield (+0.4 ppm) due to protonation of the adjacent nitrogen. |
| Amine Protons | ~1.8 ppm (Broad, 2H) | ~8.0 - 8.5 ppm (Broad, 3H) | Huge shift; NH3+ appears in the aromatic/amide region. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system . The inclusion of the D2O shake step confirms the identity of the amine and amide protons, distinguishing them from impurities.
Reagents & Equipment
-
Analyte: ~10 mg of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
-
Instrument: 400 MHz NMR (or higher).
-
D2O: For exchange experiment.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d6.
-
Critical: Ensure the solution is clear. If cloudy, filter through a glass wool plug.
-
-
Acquisition (Experiment 1 - Standard):
-
Pulse Sequence: Standard 1H (zg30).
-
Scans: 16 (sufficient for 10 mg).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: Amine protons have long T1 relaxation times. A short D1 will lead to under-integration of the NH2 signal, falsely suggesting impurity.
-
-
Processing:
-
Reference DMSO residual peak to 2.50 ppm.[3]
-
Integrate the C5-H (methine) at ~4.6 ppm. Set this integral to 1.0 .
-
-
Validation (Experiment 2 - D2O Shake):
-
Add 2 drops of D2O to the NMR tube.
-
Shake vigorously and let settle for 2 minutes.
-
Re-acquire the spectrum.
-
Result: The peaks at ~7.5 ppm (Ring NH) and ~1.8 ppm (NH2) should disappear. The C5-H and CH2 signals remain but may simplify (loss of coupling to NH).
-
Diagram 2: Characterization Decision Tree
Caption: Operational workflow for distinguishing salt forms and validating exchangeable protons.
Data Interpretation & Reference Table
The following table summarizes the expected chemical shifts in DMSO-d6. Note that the Coupling Pattern is the key identifier for the (5S) configuration, as the C5 proton couples to both the C4 protons and the exocyclic CH2.
| Position | Shift ( | Multiplicity | Integral | Assignment |
| NH (Ring) | 7.45 - 7.60 | Broad Singlet | 1H | Carbamate NH (Exchangeable) |
| C5-H | 4.55 - 4.70 | Multiplet (ddt) | 1H | Chiral Center (Diagnostic) |
| C4-H (a) | 3.50 - 3.65 | Triplet (approx) | 1H | Ring Methylene (Diastereotopic) |
| C4-H (b) | 3.20 - 3.35 | dd | 1H | Ring Methylene (Diastereotopic) |
| Exocyclic CH2 | 2.75 - 2.90 | Doublet/Multiplet | 2H | Adjacent to primary amine |
| NH2 | 1.50 - 2.50 | Broad | 2H | Primary Amine (Exchangeable) |
Note: Shifts may vary slightly based on concentration and temperature.[1][2]
Assessing Chiral Purity (The "Alternative" Approach)
While 1H NMR confirms the chemical structure, it cannot distinguish the (5S) enantiomer from the (5R) enantiomer in an achiral environment.
Alternative: Chiral Solvating Agents (CSAs)
If Chiral HPLC is unavailable, the addition of (R)-(-)-Mosher's Acid (or its chloride) to the NMR tube can differentiate the enantiomers.
-
Mechanism: Forms diastereomeric salts/amides in situ.
-
Observation: The methyl groups or the C5-H proton will split into two distinct sets of signals if the sample is racemic.
-
Recommendation: For high-throughput process development, Chiral HPLC is superior to NMR for quantifying Enantiomeric Excess (ee%), but CSA-NMR is a valid qualitative check.
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.
-
Pfizer Inc. (2000). "Linezolid (Zyvox) Label and Prescribing Information." FDA Access Data. (Contains structural data on oxazolidinone class).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text on Solvent Effects and Amine Shifts).
-
Reich, H. J. (2023). "WinPLT NMR Chemical Shift Data - Evans Group pKa Table and Solvent Shifts." University of Wisconsin-Madison.
Sources
Comparison of Synthetic Routes: Azide Reduction vs. Gabriel Synthesis for Oxazolidinones
Executive Summary
This guide provides a technical comparison between two dominant synthetic strategies for constructing the 5-aminomethyl-2-oxazolidinone pharmacophore, the core structure of the antibiotic Linezolid (and derivatives like Tedizolid).[1]
As a Senior Application Scientist, I have evaluated these routes not just on theoretical yield, but on process safety, atom economy, and purification burden . While the Azide Reduction route offers superior atom economy and reaction kinetics, the Gabriel Synthesis remains a robust contender for facilities lacking high-containment infrastructure for energetic materials.
Route 1: The Azide Reduction Strategy
Mechanism: Nucleophilic ring-opening of a chiral epoxide (or displacement of a primary halide) by an azide ion, followed by reduction to the primary amine.
Strategic Rationale
The azide ion (
Detailed Protocol (Self-Validating)
Based on optimized protocols for Linezolid intermediates [1, 2].
Step 1: Epoxide Opening
-
Setup: Charge a reactor with (R)-epichlorohydrin (1.0 eq) and the appropriate N-aryl carbamate (1.0 eq) in DMF.
-
Base Addition: Add LiOtBu or similar alkoxide base dropwise at 0°C. Critical Control Point (CCP): Exotherm control is vital here to prevent polymerization of the epoxide.
-
Azidation: Treat the resulting chloromethyl-oxazolidinone intermediate with Sodium Azide (
, 1.5 eq) in DMSO at 70-80°C. -
Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The azide product is distinctively non-polar. Safety Note: Do not concentrate the azide solution to dryness due to explosion risk.
Step 2: Reduction (Staudinger or Hydrogenation)
-
Reagent: Add Triphenylphosphine (
, 1.2 eq) and water (excess) in THF (Staudinger) OR use (50 psi) with Pd/C (10 wt%). -
Workup: If using
, the byproduct triphenylphosphine oxide ( ) precipitates or requires filtration. -
Acetylation (Optional one-pot): Add acetic anhydride directly to the crude amine to yield Linezolid.
Pathway Visualization
Figure 1: The Azide route is linear and atom-efficient, but relies on energetic intermediates.
Route 2: The Gabriel Synthesis Strategy
Mechanism: Nucleophilic substitution using Potassium Phthalimide, followed by deprotection (hydrazinolysis) to release the primary amine.
Strategic Rationale
This route is the "Safe Harbor" approach. Phthalimide is a crystalline, stable solid that introduces the nitrogen in a protected form. It eliminates the risk of hydrazoic acid formation or azide explosions. However, it suffers from poor atom economy due to the high molecular weight of the phthalimide "carrier" group relative to the nitrogen atom delivered.
Detailed Protocol (Self-Validating)
Refined from industrial processes [3, 4].
Step 1: Phthalimide Substitution
-
Setup: Dissolve the chloromethyl-oxazolidinone intermediate (1.0 eq) in DMF.
-
Reagent: Add Potassium Phthalimide (1.2 eq).
-
Reaction: Heat to 100°C for 4-6 hours.
-
Validation: The reaction mixture will turn from a suspension to a clear solution, then precipitate KCl. CCP: Ensure moisture-free conditions; water acts as a competing nucleophile.
Step 2: Deprotection (Hydrazinolysis)
-
Reagent: Add Hydrazine Hydrate (
, 3.0 eq) in Ethanol/Methanol. -
Conditions: Reflux for 2 hours.
-
Workup: The byproduct, phthalhydrazide, is insoluble in ethanol. Filter the white solid while hot. The filtrate contains the desired amine.
-
CCP: Complete removal of phthalhydrazide is critical; residual byproduct complicates downstream crystallization.
Pathway Visualization
Figure 2: The Gabriel route involves a heavy protecting group, generating significant solid waste.
Part 3: Head-to-Head Comparison
The following data aggregates performance metrics from multiple process chemistry studies [1, 3, 5].
| Feature | Azide Reduction Route | Gabriel Synthesis Route |
| Overall Yield | High (80-90%) | Moderate to High (75-85%) |
| Atom Economy | Excellent (Azide mass = 42 g/mol ) | Poor (Phthalimide mass = 146 g/mol ) |
| Safety Profile | Low (Explosion risk, toxicity) | Moderate (Hydrazine is carcinogenic) |
| Purification | Often requires distillation or extraction | Crystallization driven (Intermediates are solids) |
| Scalability | Difficult (Specialized reactors needed) | High (Standard batch reactors) |
| Cycle Time | Fast (Rapid kinetics) | Slow (Deprotection is rate-limiting) |
Expert Insight: When to Choose Which?
-
Choose Azide Reduction IF: You are operating in a flow-chemistry setup or have blast-proof hydrogenation suites. The volumetric productivity is superior because you aren't hauling the heavy phthalimide group through the reactor.
-
Choose Gabriel Synthesis IF: You are a CMO (Contract Manufacturing Organization) with standard glass-lined reactors and strict safety limitations on energetic materials. The ease of purifying the crystalline phthalimide intermediate often outweighs the atom economy penalty.
References
-
Reddy, G. M., et al. (2010). "A New Practical Synthesis of Linezolid: An Antibacterial Drug." Letters in Organic Chemistry. Link
-
Perrault, W. R., et al. (2003).[2] "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials." Organic Process Research & Development. Link
-
Madhusudhan, G., et al. (2011).[3] "A new and alternate synthesis of Linezolid."[1][2][4][5][6] Der Pharma Chemica. Link
-
Wang, K., et al. (2022).[7] "A convenient synthesis of linezolid through Buchwald-Hartwig amination."[8][9][10] Tetrahedron Letters. Link
-
Brickner, S. J. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766." Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
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- 3. derpharmachemica.com [derpharmachemica.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Synthesis and preliminary antibacterial evaluation of Linezolid-like 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. A convenient synthesis of linezolid through Buchwald-Hartwig amination - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS Fragmentation of Aminomethyl Oxazolidinone Derivatives
This guide provides an in-depth analysis of the characteristic fragmentation patterns of aminomethyl oxazolidinone derivatives, a critical class of antibiotics, under Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles governing their dissociation, offers a comparative analysis of key derivatives, and provides validated experimental protocols for their characterization.
Introduction: The Analytical Imperative for Oxazolidinones
Oxazolidinones represent the first new class of synthetic antibiotics to be introduced into clinical practice in decades, prized for their activity against multidrug-resistant Gram-positive bacteria.[1][2][3] Compounds like Linezolid and Tedizolid are cornerstones in treating severe infections.[4] Their structure, centered on a 2-oxazolidinone core, is often modified at the C5 aminomethyl position to modulate efficacy and pharmacokinetic properties.[5]
The precise structural elucidation of these derivatives and their metabolites is paramount for drug discovery, metabolism studies, and quality control. LC-MS/MS has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[2][6][7] Understanding the collision-induced dissociation (CID) pathways is not merely an academic exercise; it is fundamental to developing robust, specific, and reliable analytical methods for quantification and identification.[7][8]
Core Fragmentation Pathways of the Oxazolidinone Ring
The fragmentation of aminomethyl oxazolidinone derivatives is largely directed by the core heterocyclic structure and the nature of the N-aryl substituent and C5 side-chain. Under positive-ion electrospray ionization (ESI+), these compounds readily form protonated molecules [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) reveals several characteristic fragmentation routes originating from the oxazolidinone ring.
The primary cleavage events involve the oxazolidinone ring itself. These cleavages are influenced by the substituents, but common pathways include:
-
Cleavage of the C5-Side Chain: The bond between the C5 carbon of the oxazolidinone ring and the attached aminomethyl group is a common site of fragmentation.
-
Rupture of the Oxazolidinone Ring: The heterocyclic ring can undergo cleavage at several points, often initiated by the loss of the carbonyl group or other ring segments.[9]
-
Fragmentation of the N-Aryl Substituent: The aromatic group attached to the nitrogen of the oxazolidinone ring and its associated moieties (e.g., the morpholine ring in Linezolid) also produce diagnostic fragment ions.
These general pathways are visualized in the diagram below, illustrating the key fragmentation points on a generic aminomethyl oxazolidinone scaffold.
Caption: Key fragmentation sites on a generic aminomethyl oxazolidinone structure.
Comparative Fragmentation Analysis: Linezolid vs. Tedizolid
To illustrate the influence of substituents on fragmentation, we compare two prominent members of this class: Linezolid and Tedizolid. While sharing the core oxazolidinone structure, their distinct side chains lead to unique and diagnostic product ions, which is crucial for their simultaneous quantification in biological matrices.[4][10]
| Feature | Linezolid | Tedizolid |
| Precursor Ion [M+H]⁺ | m/z 338.1 | m/z 371.1 |
| Major Product Ion(s) | m/z 296.2, m/z 162.8 | m/z 343.1, m/z 272.0 |
| Key Fragmentation Pathway | Loss of the acetamide group from the C5 side chain followed by fragmentation of the morpholinylphenyl moiety. | Loss of the hydroxymethyl group from the C5 side chain and fragmentation involving the pyridine-tetrazole moiety.[11][12] |
| Diagnostic Transition (MRM) | 338.1 → 296.2[13], 338.1 → 162.8[10] | 371.1 → 343.1[10], 371.1 → 272.0 |
The fragmentation of Linezolid often involves the loss of the acetyl group and subsequent cleavage related to the morpholine ring.[14] For Tedizolid, a key fragmentation is the loss of water from the hydroxymethyl group, along with cleavages around the tetrazole and pyridine rings.[11][12] These differences allow for highly specific detection using Multiple Reaction Monitoring (MRM) in LC-MS/MS assays.[15]
The fragmentation pathways for Linezolid and Tedizolid are detailed in the following diagram.
Caption: Comparative fragmentation pathways of Linezolid and Tedizolid.
Experimental Protocol: LC-MS/MS Analysis
A robust and validated protocol is essential for the accurate analysis of aminomethyl oxazolidinone derivatives. The following method is a self-validating system for the simultaneous determination of Linezolid and Tedizolid in a biological matrix like human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Linezolid-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 95% A, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Key Parameters: Optimize source parameters like capillary voltage, source temperature, and gas flows for maximum signal intensity. Optimize collision energy for each MRM transition to ensure efficient fragmentation.
The general workflow for this analysis is depicted below.
Caption: General workflow for LC-MS/MS analysis of oxazolidinones.
Conclusion
The LC-MS fragmentation patterns of aminomethyl oxazolidinone derivatives are systematic and predictable, primarily governed by the stable oxazolidinone core and the specific nature of the C5 and N-aryl substituents. A thorough understanding of these fragmentation pathways allows for the development of highly selective and sensitive analytical methods. By comparing the fragmentation of key drugs like Linezolid and Tedizolid, researchers can establish diagnostic ions that are essential for specific quantification and metabolite identification. The provided experimental protocol serves as a validated starting point for robust analysis in a research or clinical setting.
References
-
Potrzebowski, M. J., et al. (2015). Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Journal of Pharmaceutical Sciences, 104(11), 3985-3995. Available at: [Link]
-
Li, Y., et al. (2017). Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 247-254. Available at: [Link]
-
Tanaka, R., et al. (2020). Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. Biological and Pharmaceutical Bulletin, 43(8), 1254-1259. Available at: [Link]
-
ResearchGate. (n.d.). Product ion mass spectra and proposed fragmentation of linezolid and linezolid-d3. Available at: [Link]
-
Al-Tannak, N. F., & Al-Hasawi, N. A. (2001). Determination of linezolid in human plasma by LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 685-691. Available at: [Link]
-
Bai, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Journal of Clinical Laboratory Analysis. Available at: [Link]
-
Emery Pharma. (2015). Collision-Induced Fragmentation of Macrolide Antibiotics. Available at: [Link]
-
Foti, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4239. Available at: [Link]
-
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Available at: [Link]
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- 2. mdpi.com [mdpi.com]
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- 4. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Validating Enantiomeric Purity of Linezolid Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of the oxazolidinone antibiotic, linezolid, the stereochemical integrity of its chiral intermediates is paramount. The desired (S)-enantiomer of linezolid is responsible for its therapeutic activity, while the (R)-enantiomer is considered a chiral impurity. Therefore, rigorous control and validation of the enantiomeric purity of the synthetic precursors are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for validating the enantiomeric purity of key linezolid intermediates, offering insights into method selection, development, and validation, grounded in scientific principles and experimental data.
The Criticality of Stereocontrol in Linezolid Synthesis
Linezolid possesses a single stereocenter in the oxazolidinone ring. The synthesis of enantiomerically pure linezolid relies on the use of chiral building blocks, such as (R)-glycidyl butyrate or (S)-epichlorohydrin, and subsequent stereospecific transformations. Any enantiomeric contamination in these early-stage intermediates will propagate through the synthetic sequence, leading to the presence of the undesirable (R)-linezolid in the final product. Regulatory agencies mandate strict control of chiral impurities, making the development of robust and validated analytical methods for monitoring enantiomeric purity a non-negotiable aspect of process development and quality control.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for determining the enantiomeric purity of linezolid intermediates depends on several factors, including the physicochemical properties of the analyte (volatility, polarity, presence of chromophores), the required sensitivity, and the desired sample throughput. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the enantiomeric separation of pharmaceutical compounds and their intermediates due to its versatility and high efficiency.[1] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Principle of Separation: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most successful for a broad range of chiral compounds.[2] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The precise fit of one enantiomer into the chiral cavities or grooves of the CSP results in a stronger interaction and, consequently, a longer retention time.[3]
Applicability to Linezolid Intermediates: Chiral HPLC is well-suited for the non-volatile and polar intermediates in the linezolid synthesis, such as chiral amines and protected amino alcohols. For intermediates like glycidyl butyrate, normal-phase HPLC is often preferred.
Table 1: Performance Comparison of Chiral HPLC for Linezolid Intermediates
| Parameter | (R)-Glycidyl Butyrate | Chiral Amines |
| Chiral Stationary Phase | Chiralcel OD-H (cellulose-based) | Polysaccharide Phenylcarbamates |
| Mobile Phase | n-Hexane / 2-Propanol | n-Hexane / 2-Propanol with additives (e.g., DEA) |
| Resolution (Rs) | > 2.0 | Typically > 1.5 |
| Analysis Time | ~15-20 min | ~10-30 min |
| Advantages | High resolution, robust, widely available. | Applicable to a wide range of polar compounds. |
| Limitations | Longer analysis time compared to SFC, higher solvent consumption. | May require derivatization for detection if no chromophore is present. |
Gas Chromatography (GC)
For volatile and thermally stable chiral intermediates, such as epichlorohydrin and glycidyl butyrate, chiral GC is a powerful and efficient analytical technique.
Principle of Separation: Chiral GC columns typically contain a cyclodextrin-based stationary phase. The toroidal shape of the cyclodextrin molecule provides a chiral environment where one enantiomer can form a more stable inclusion complex than the other, leading to its stronger retention.[4]
Applicability to Linezolid Intermediates: GC is the method of choice for early-stage, volatile intermediates like (S)-epichlorohydrin and (R)-glycidyl butyrate.
Table 2: Performance Comparison of Chiral GC for Linezolid Intermediates
| Parameter | (S)-Epichlorohydrin | (R)-Glycidyl Butyrate |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., Gamaa-Dex-225) | Cyclodextrin-based |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Analysis Time | ~15-30 min | ~20-40 min |
| Advantages | High efficiency, fast analysis, suitable for volatile compounds. | Excellent for small, non-polar molecules. |
| Limitations | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. | Derivatization may be necessary for some compounds. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "greener" and often faster alternative to normal-phase HPLC for chiral separations.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Principle of Separation: The separation principles in chiral SFC are similar to those in HPLC, relying on the differential interaction of enantiomers with a CSP. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies.[5]
Applicability to Linezolid Intermediates: SFC is highly effective for the separation of a wide range of chiral compounds, including the amine and alcohol intermediates in the linezolid synthesis. Its high throughput makes it particularly suitable for screening and purification in drug discovery and development.[6]
Table 3: Performance Comparison of Chiral SFC for Linezolid Intermediates
| Parameter | Chiral Amines & Alcohols |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) |
| Mobile Phase | CO2 / Methanol (with additives like DEA for basic compounds) |
| Resolution (Rs) | Often comparable or better than HPLC |
| Analysis Time | Typically 3-5 times faster than HPLC |
| Advantages | Fast analysis, reduced organic solvent consumption, high efficiency.[5] |
| Limitations | Requires specialized instrumentation, optimization can be more complex than HPLC. |
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged and highly polar chiral compounds.
Principle of Separation: In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.[7][8]
Applicability to Linezolid Intermediates: CE can be a valuable tool for the analysis of charged chiral intermediates, such as amino alcohols, without the need for derivatization. It offers very high separation efficiency and requires minimal sample and reagent volumes.[9][10]
Table 4: Performance Comparison of Chiral CE for Linezolid Intermediates
| Parameter | Chiral Amino Alcohols |
| Chiral Selector | Cyclodextrin derivatives (e.g., sulfated β-cyclodextrin) |
| Background Electrolyte | Phosphate or borate buffer at a specific pH |
| Resolution (Rs) | Can achieve very high resolution |
| Analysis Time | Typically 5-20 min |
| Advantages | High efficiency, low sample and reagent consumption, orthogonal to chromatography.[7] |
| Limitations | Lower concentration sensitivity compared to HPLC, can be less robust for routine QC. |
Experimental Protocols & Method Validation
A self-validating system is crucial for ensuring the trustworthiness of any analytical method. This involves a thorough validation of the chosen method according to ICH Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision, and robustness.[11] System suitability tests (SSTs) must be performed before each analysis to ensure the chromatographic system is performing adequately.[12]
Workflow for Chiral Method Development and Validation
Caption: General workflow for chiral method development and validation.
Protocol 1: Chiral HPLC Method for (R)-Glycidyl Butyrate
Rationale: This method utilizes a cellulose-based CSP in normal-phase mode, which is effective for the separation of this non-polar, chiral ester.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane: 2-Propanol (99:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability:
-
Inject a solution containing both (R)- and (S)-glycidyl butyrate.
-
The resolution between the two enantiomer peaks should be greater than 2.0.
-
The tailing factor for the (R)-glycidyl butyrate peak should be less than 1.5.
-
-
Validation:
-
Specificity: Demonstrate that there is no interference from process impurities or degradation products.
-
LOD/LOQ: Determine the limit of detection and quantification for the (S)-enantiomer.
-
Linearity: Establish a linear relationship between the peak area of the (S)-enantiomer and its concentration over a defined range.
-
Accuracy & Precision: Determine the recovery of the (S)-enantiomer spiked into the (R)-enantiomer at different concentration levels.
-
Protocol 2: Chiral GC Method for (S)-Epichlorohydrin
Rationale: Due to its volatility, chiral GC with a cyclodextrin-based column is the most appropriate technique for the enantiomeric purity determination of epichlorohydrin.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: Gamaa-Dex-225 (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: 50°C (hold for 5 min), ramp to 150°C at 5°C/min, hold for 5 min.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
System Suitability:
-
Inject a racemic mixture of epichlorohydrin.
-
The resolution between the (R)- and (S)-enantiomer peaks should be greater than 1.5.
-
-
Validation: Follow the validation parameters as outlined in the HPLC protocol, adapting them for a GC method.
Conclusion and Recommendations
The selection of an appropriate analytical technique for validating the enantiomeric purity of linezolid intermediates is a critical decision in the drug development process.
-
Chiral HPLC remains the workhorse for a wide range of non-volatile intermediates, offering high resolution and robustness.
-
Chiral GC is the preferred method for volatile early-stage intermediates, providing fast and efficient separations.
-
Chiral SFC presents a significant advantage in terms of speed and reduced solvent consumption, making it ideal for high-throughput screening and purification.
-
Chiral CE offers an orthogonal and highly efficient method for charged intermediates, requiring minimal sample volume.
A thorough understanding of the principles of each technique, coupled with a rigorous validation strategy, is essential to ensure the stereochemical integrity of linezolid and, ultimately, the safety and efficacy of this important antibiotic.
References
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- Yue, L., Miller, L., & Reilly, J. (2023). Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column. Chirality.
- Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
- Rakibe, U. B., Yeole, R. D., Rane, V. P., Musmade, P. B., Tiwari, R. D., & Wakte, P. S. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences.
- BenchChem. (2025). Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols. BenchChem Technical Support.
- ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- Khattab, T. A., & El-Sayed, B. A. (2021). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology.
- Wong, C. K., & Scriba, G. K. (2000). Chiral capillary electrophoretic analysis of the enantiomeric purity of a pharmaceutical compound using sulfated beta-cyclodextrin.
- Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia.
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Daicel Chiral Technologies. (2022).
- AstraZeneca. (2013).
- Szabó, Z., & Guttman, A. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules.
- LCGC International. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Shinde, R. B., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R).
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- PMC. (2025).
- ResearchGate. (2025).
- Taylor & Francis. (2022).
- Separation Science. (2024).
- European Medicines Agency. (n.d.).
- LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Assay Analysis. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- PMC. (2021).
- Waters Corporation. (n.d.).
- Restek. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- HPLC. (n.d.).
- LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Agilent Technologies. (n.d.).
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A Comparative Guide to the Infrared Spectroscopy of 2-Oxazolidinone's Carbonyl and Amine Groups
Introduction
The 2-oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, most notably forming the structural basis for a class of potent synthetic antibiotics.[1][2] As researchers and drug development professionals, the precise structural characterization of these heterocyclic compounds is paramount. Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for confirming the presence and electronic environment of key functional groups.
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks for the carbonyl (C=O) and secondary amine (N-H) groups within the 2-oxazolidinone ring system. We will explore the underlying physical principles that dictate their spectral positions, present a comparative analysis against structurally related functional groups, and provide a validated experimental protocol for acquiring high-quality data.
The Vibrational Language of 2-Oxazolidinone: Core Principles
The power of IR spectroscopy lies in its ability to probe the vibrational modes of molecular bonds. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. For the 2-oxazolidinone ring, the most diagnostic vibrations are the stretching modes of the carbonyl (C=O) and amine (N-H) bonds.
The Carbonyl (C=O) Stretching Vibration
The C=O double bond produces one of the most intense and easily identifiable peaks in an IR spectrum due to the large change in dipole moment that occurs during its stretching vibration.[3] While a typical acyclic ketone absorbs around 1715 cm⁻¹, the environment of the carbonyl group in 2-oxazolidinone is unique. Its frequency is a result of competing electronic and mechanical effects:
-
Ring Strain: Incorporating a carbonyl group into a five-membered ring introduces significant angle strain. To accommodate the smaller bond angles, the carbon atom of the carbonyl group adopts more s-character in its sigma bonds. This strengthens and stiffens the C=O double bond, causing an increase in its vibrational frequency.[4][5] This effect typically shifts the peak to a higher wavenumber by 30-45 cm⁻¹ compared to an unstrained, six-membered ring equivalent.[4][6]
-
Resonance Effect: The 2-oxazolidinone structure is a cyclic carbamate. The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group. This resonance effect increases the single-bond character of the C=O bond, thereby weakening it and lowering the stretching frequency.[7]
For 2-oxazolidinone, the ring strain effect is dominant, resulting in a carbonyl absorption at a relatively high frequency.
The Amine (N-H) Stretching Vibration
The N-H bond in the 2-oxazolidinone ring is a secondary amine. Its stretching vibration occurs at a much higher frequency than the carbonyl stretch, typically in the 3100-3500 cm⁻¹ region.[4][8] The precise position and shape of this peak are highly sensitive to its environment:
-
Hydrogen Bonding: In the solid state or as a concentrated solution, the N-H group acts as a hydrogen bond donor, often bonding to the carbonyl oxygen of a neighboring molecule (N-H···O=C). This interaction weakens the N-H bond, causing its absorption peak to shift to a lower frequency (e.g., 3200-3300 cm⁻¹) and become significantly broader.[3]
-
"Free" N-H: In a very dilute solution using a non-polar solvent, intermolecular hydrogen bonding is minimized. Under these conditions, a "free" N-H stretching vibration is observed as a sharper, more intense peak at a higher frequency (e.g., 3400-3500 cm⁻¹).[4]
Comparative Analysis: 2-Oxazolidinone vs. Alternative Scaffolds
The diagnostic power of the 2-oxazolidinone IR spectrum is best appreciated when compared with other common carbonyl-containing functional groups. The subtle interplay of ring strain and electronic effects creates a unique spectral signature.
| Functional Group | Representative Structure | Typical C=O Stretch (cm⁻¹) | Typical N-H Stretch (cm⁻¹) | Key Differentiating Factors |
| 2-Oxazolidinone | ![]() | ~1750 - 1720 | ~3350 - 3200 (Broad) | High C=O frequency due to dominant ring strain in the 5-membered cyclic carbamate.[4][6] |
| γ-Lactam | ![]() | ~1750 - 1700 | ~3300 - 3150 (Broad) | Very similar C=O frequency due to comparable ring strain in the 5-membered cyclic amide.[6] |
| γ-Lactone | ![]() | ~1775 - 1760 | N/A | Higher C=O frequency. The ester oxygen is less electron-donating via resonance than nitrogen, making the ring strain effect even more pronounced. |
| Cyclopentanone | ![]() | ~1750 - 1740 | N/A | High C=O frequency due to ring strain, without the resonance-lowering effect of an adjacent heteroatom. |
| Acyclic Amide | ![]() | ~1680 - 1630 | ~3400 & ~3200 (2 bands for 1°) or ~3300 (1 band for 2°) | Significantly lower C=O frequency due to strong resonance and the absence of ring strain.[5] |
| Acyclic Ester | ![]() | ~1750 - 1735 | N/A | C=O frequency is higher than an acyclic amide due to weaker resonance from the ester oxygen. |
Validated Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure reproducible and accurate data, a self-validating experimental workflow is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples like 2-oxazolidinone due to its simplicity and minimal sample preparation.[9][10][11]
Diagram: ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument and Crystal Preparation:
-
Causality: The first step is to establish a clean, stable baseline. The ATR crystal surface (commonly diamond or zinc selenide) must be immaculate to prevent contamination from previous samples.[12]
-
Action: Gently wipe the crystal surface with a lint-free tissue dampened with a volatile solvent like isopropanol or ethanol. Allow it to dry completely.
-
-
Background Collection (Self-Validation Step):
-
Causality: The ambient atmosphere contains IR-active molecules, primarily CO₂ (~2350 cm⁻¹) and water vapor (broad bands ~3400 cm⁻¹ and ~1600 cm⁻¹). A background scan measures the instrument and atmospheric response, which is then mathematically subtracted from the sample scan. This ensures the final spectrum contains only information from the sample.[13]
-
Action: With the clean, empty ATR accessory in place, perform a background scan according to the instrument's software prompts.
-
-
Sample Application and Analysis:
-
Causality: ATR spectroscopy relies on an "evanescent wave" that penetrates a few microns from the crystal surface into the sample.[10] Achieving good, uniform contact between the solid sample and the crystal is critical for a strong and reproducible signal.
-
Action: Place a small amount of the solid 2-oxazolidinone powder (a few milligrams is sufficient) onto the center of the ATR crystal.[14]
-
Action: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This compacts the powder and maximizes the contact area.
-
Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation and Cleaning:
-
Causality: The resulting spectrum should be analyzed for the characteristic peaks discussed previously.
-
Action: Identify the strong C=O stretching peak (expected ~1750-1720 cm⁻¹) and the broader N-H stretching peak (expected ~3350-3200 cm⁻¹). Compare these values to the reference table to confirm the structure and differentiate it from potential alternatives.
-
Action: After analysis, release the pressure arm, remove the bulk of the sample, and clean the crystal surface thoroughly as described in Step 1 to prepare for the next user.[10]
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of 2-oxazolidinone-based compounds. The high-frequency C=O stretching vibration (~1750-1720 cm⁻¹), a direct consequence of the five-membered ring strain, and the hydrogen-bonded N-H stretch (~3350-3200 cm⁻¹) provide a distinct spectral fingerprint. By understanding the physical principles that govern these absorptions and comparing them to related structures, researchers can confidently and rapidly characterize their synthesized molecules. Adherence to a validated experimental protocol, such as the ATR-FTIR method detailed here, ensures the generation of high-quality, reliable, and reproducible data crucial for advancing drug discovery and development programs.
References
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Drawell, "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods," 2024. [Link]
-
Polymer Chemistry Characterization Lab, "Sample Preparation – FT-IR/ATR." [Link]
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Organic Chemistry at CU Boulder, "IR Spectroscopy of Solids." [Link]
-
Agilent, "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." [Link]
-
Edinburgh Instruments, "Common Sampling Techniques of FTIR Spectroscopy," 2023. [Link]
-
Michigan State University Department of Chemistry, "Infrared Spectrometry." [Link]
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University of Calgary, "Infrared Spectroscopy." [Link]
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University of Chemical Technology and Metallurgy, "The features of IR spectrum." [Link]
-
Royal Society of Chemistry, "Infrared spectroscopic monitoring of solid-state processes," 2022. [Link]
-
National Center for Biotechnology Information, "2-Oxazolidinone | C3H5NO2," PubChem. [Link]
-
AIP Publishing, "NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy," The Journal of Chemical Physics, 2007. [Link]
-
University of California, San Diego, "Sample preparation for FT-IR." [Link]
-
Chemistry LibreTexts, "IR Sample Preparation: A Practical Guide," 2022. [Link]
-
Bruker, "Guide to FT-IR Spectroscopy." [Link]
-
Canadian Science Publishing, "CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS," Canadian Journal of Chemistry. [Link]
-
National Institute of Standards and Technology, "2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-," NIST Chemistry WebBook. [Link]
-
University of Baghdad Digital Repository, "Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity," 2024. [Link]
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SlidePlayer, "IR Spectroscopy of Hydrocarbons." [Link]
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SlidePlayer, "Carbonyl - compounds - IR - spectroscopy." [Link]
-
Northern Illinois University, "Table of Characteristic IR Absorptions." [Link]
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SlidePlayer, "Sample preparation and factors affect IR bands." [Link]
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YouTube, "IR Spectroscopy - Factors Affecting IR Absorption Frequency," 2022. [Link]
-
SpectraBase, "2-Oxazolidinone, 3,5-diphenyl-." [Link]
-
Chemistry LibreTexts, "IR Spectrum and Characteristic Absorption Bands," 2021. [Link]
-
ResearchGate, "The general ring structure of oxazolidinone derivatives." [Link]
-
Frontiers, "The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition," 2022. [Link]
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National Library of Medicine, "Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids," 2022. [Link]
-
University of Colorado Boulder, "IR Absorption Table." [Link]
-
Northern Illinois University, "Typical IR Absorption Frequencies For Common Functional Groups." [Link]
-
ResearchGate, "The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and..." [Link]
-
ResearchGate, "Review of Antibiotic and Non-Antibiotic Properties of Beta-lactam Molecules," 2016. [Link]
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National Library of Medicine, "A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins?," 2003. [Link]
-
MDPI, "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects," 2021. [Link]
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The Stereochemical Imperative: A Comparative Guide to the Antibacterial Activity of 5S vs. 5R Oxazolidinone Derivatives
For researchers, medicinal chemists, and drug development professionals vested in the discovery of novel antibacterial agents, the oxazolidinone class represents a cornerstone of modern antibiotic therapy. Their unique mechanism of action, targeting bacterial protein synthesis at the initiation phase, provides a critical tool against multidrug-resistant Gram-positive pathogens. However, the efficacy of these synthetic molecules is intrinsically linked to their three-dimensional architecture, specifically the stereochemistry at the C5 position of the oxazolidinone core. This guide provides an in-depth, objective comparison of the antibacterial activity of 5S versus 5R oxazolidinone derivatives, supported by mechanistic insights and detailed experimental protocols.
The Decisive Role of C5 Stereochemistry: An Overview
The fundamental principle governing the antibacterial activity of oxazolidinones is the absolute requirement for the (S)-configuration at the C5 position.[1][2] This stereochemical arrangement is a critical determinant for the precise orientation of the molecule within its binding site on the bacterial ribosome. The (5S)-substituent, typically an acetamidomethyl group in first-generation oxazolidinones like linezolid, is essential for optimal interaction with the ribosomal peptidyl transferase center (PTC).[1][2] Conversely, the (5R)-epimer is consistently reported to be devoid of significant antibacterial activity. This stark difference in efficacy underscores the high degree of stereospecificity required for this class of antibiotics to exert their inhibitory effects.
Mechanism of Action: A Tale of Two Enantiomers
Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This binding event prevents the formation of the initiation complex, a crucial first step in the translation of mRNA into protein. The (5S)-configured side chain at the C5 position plays a pivotal role in correctly positioning the drug molecule within a specific pocket of the 23S rRNA, a component of the 50S subunit.
The precise orientation afforded by the (5S)-configuration allows for critical interactions with nucleotides in the PTC. This sterically hinders the proper placement of the initiator fMet-tRNA, thereby blocking the formation of the first peptide bond and halting protein synthesis.
The (5R)-enantiomer, due to its altered spatial arrangement, is unable to fit correctly into this binding pocket. The inverted stereochemistry at C5 leads to a steric clash with the ribosomal components, preventing the necessary interactions for stable binding and effective inhibition of protein synthesis. Consequently, the (5R)-derivatives fail to exhibit meaningful antibacterial activity.
Sources
Safety Operating Guide
Personal protective equipment for handling (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Comprehensive Safety & Operational Guide: Handling (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
As a chiral building block integral to the synthesis of oxazolidinone-class antibacterial agents (such as linezolid), (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (often handled as its hydrochloride salt, CAS 1638763-83-3 or parent CAS 94471-24-6) is a staple in drug development laboratories[1]. However, its physicochemical profile presents acute risks to the respiratory tract, ocular mucosa, and skin[1].
To ensure absolute safety and maintain the integrity of your synthetic workflows, this guide provides a self-validating architectural approach to Personal Protective Equipment (PPE), handling methodologies, and environmental logistics.
Physicochemical Hazard Profile (GHS)
Before selecting PPE, it is critical to understand the mechanistic causality behind the compound's hazards. Depending on the specific salt form and supplier, the substance triggers several critical GHS classifications[1][2].
| Hazard Class | Category | GHS Statement | Mechanistic Causality & Operational Implication |
| Acute Toxicity (Oral) | Category 4 | H302 : Harmful if swallowed | Induces systemic toxicity upon ingestion. Mandates strict separation from food/drink and prohibits face-touching during operations. |
| Skin Irritation / Sensitization | Category 2 / 1 | H315 / H317 : Causes skin irritation; May cause allergic reaction | Interacts with epidermal proteins to trigger immune-mediated hypersensitivity[2]. Requires impermeable barrier protection. |
| Eye Damage / Irritation | Category 1 / 2A | H318 / H319 : Causes serious eye damage/irritation | High risk of corneal damage upon contact with airborne dust[1][2]. Dictates the use of splash-proof ocular barriers. |
| STOT (Single Exposure) | Category 3 | H335 : May cause respiratory irritation | Fine particulate inhalation inflames mucosal membranes[1]. Necessitates strict engineering controls (fume hood). |
| Aquatic Toxicity | Chronic 2 | H411 : Toxic to aquatic life | Cannot be disposed of in standard aqueous waste streams[2]; requires specialized environmental logistics. |
Personal Protective Equipment (PPE) Architecture
Do not treat PPE as a mere checklist; it is a layered defense system. Every piece of equipment must be validated prior to handling the compound.
| Protection Zone | Required Equipment | Standard/Specification | Causality & Self-Validation Protocol |
| Ocular/Facial | Splash-proof safety goggles | EN 166 or ANSI Z87.1 | Causality : Prevents mucosal absorption of aerosolized dust. Validation : Ensure a complete, airtight seal around the eyes before entering the handling zone. Standard safety glasses are insufficient. |
| Dermal (Hands) | Nitrile or Neoprene gloves (Double-gloving recommended) | EN 374 (Thickness ≥ 0.11 mm) | Causality : Provides chemical resistance against polar organic solids and prevents sensitization[2]. Validation : Perform an air-inflation leak test prior to donning to check for micro-tears. |
| Respiratory | N95/N100 particulate respirator or P3 filter cartridge | NIOSH or EN 143 | Causality : Filters fine aerosolized particulates responsible for STOT SE 3 respiratory hazards[3]. Validation : Perform a positive/negative pressure seal check before exposure. |
| Body | Flame-resistant lab coat, closed-toe shoes | Standard laboratory attire | Causality : Minimizes exposed skin area to prevent accidental contact and subsequent allergic dermatitis. |
Standard Operating Procedure (SOP): Handling & Transfer
To prevent aerosolization and subsequent exposure, follow this step-by-step operational protocol.
Step 1: Environmental Validation
-
Action: Activate the chemical fume hood and verify the face velocity monitor reads between 80–120 feet per minute (fpm).
-
Causality: Maintaining proper negative pressure ensures that any aerosolized particulates generated during transfer are captured, neutralizing the H335 respiratory risk[1].
Step 2: PPE Integrity Check
-
Action: Execute the self-validation protocols listed in the PPE Architecture table (glove leak test, respirator seal check).
-
Causality: A compromised barrier bypasses your primary defense, risking acute allergic dermatitis or respiratory distress[2].
Step 3: Enclosed Transfer
-
Action: Utilize an anti-static weighing spatula and conductive weighing boats. Ground the analytical balance.
-
Causality: The compound is typically handled as a fine crystalline powder. Static charge accumulation can cause the powder to repel and aerosolize. Anti-static tools neutralize this force, ensuring the powder remains contained.
Step 4: Decontamination & Doffing
-
Action: Wipe down the balance, spatulas, and hood surface with a damp, disposable towel (using a mild soap/water solution). Doff gloves inside-out and dispose of them in a designated hazardous waste bin.
-
Causality: Dry sweeping or brushing will re-suspend the powder[4]. Wet-wiping traps the particulates in the liquid matrix, eliminating the inhalation risk during cleanup.
Emergency Logistics & Spill Response
Figure 1: Operational safety and spill response workflow for handling the oxazolidinone derivative.
Scenario A: Minor Fume Hood Spill (< 50g)
-
Containment: Do not use a brush. Cover the powder spill with a damp absorbent pad or plastic sheet to suppress dust and prevent aerosolization[4].
-
Collection: Carefully fold the pad inward, trapping the chemical. Place it into a sealable polyethylene bag.
-
Neutralization: Wash the affected surface with copious amounts of water, as the hydrochloride salt is highly water-soluble.
Scenario B: Major External Spill (> 50g or outside engineering controls)
-
Evacuation: Immediately vacate the immediate vicinity to prevent inhalation of the dust cloud[3].
-
Isolation: Secure the area and allow the HVAC system to clear ambient aerosols (minimum 15 minutes).
-
Retrieval: Don full PPE (including a P3 respirator). Use a HEPA-filtered vacuum or wet-containment method to collect the solid.
-
Disposal: Label the waste as "Environmentally Hazardous Substance, Solid" due to its chronic aquatic toxicity (H411)[2]. Route to an approved industrial combustion plant; never discharge into standard drains.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 91800849, 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride." PubChem. URL:[Link]
-
Carl Roth. "Safety Data Sheet - Hazard Statements and Precautionary Procedures for Oxazolidin-2-one derivatives." Carl Roth GmbH + Co. KG. URL: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






